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  • Product: 5-methyl-2-morpholin-4-yl-1H-benzimidazole
  • CAS: 364620-40-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-methyl-2-morpholin-4-yl-1H-benzimidazole: Synthesis, Characterization, and Potential Biological Applications

Abstract This technical guide provides a comprehensive overview of 5-methyl-2-morpholin-4-yl-1H-benzimidazole, a heterocyclic compound of significant interest in medicinal chemistry. Benzimidazole and morpholine moieties...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 5-methyl-2-morpholin-4-yl-1H-benzimidazole, a heterocyclic compound of significant interest in medicinal chemistry. Benzimidazole and morpholine moieties are privileged structures in drug discovery, known to impart a wide range of pharmacological activities.[1][2] This document details the rationale for the investigation of this specific scaffold, a proposed synthetic route, and in-depth protocols for its characterization. Furthermore, it outlines a strategic approach to evaluating its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, supported by established experimental methodologies and in-silico analysis. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Introduction and Rationale

The fusion of a benzimidazole ring with a morpholine moiety creates a chemical scaffold with considerable therapeutic potential. The benzimidazole nucleus, a bicyclic system composed of fused benzene and imidazole rings, is a cornerstone in medicinal chemistry, featuring in a plethora of FDA-approved drugs.[3][4] Its structural similarity to purine allows it to interact with various biological macromolecules, leading to a broad spectrum of activities, including antimicrobial, antiviral, anthelmintic, and anticancer effects.[3][5] The substitution at the 2-position of the benzimidazole ring is a common strategy to modulate its biological profile.

The morpholine ring, a saturated heterocycle, is frequently incorporated into drug candidates to enhance their physicochemical properties, such as aqueous solubility and metabolic stability, and to introduce specific interactions with biological targets.[1][2] The combination of these two pharmacophores in 5-methyl-2-morpholin-4-yl-1H-benzimidazole presents a compelling case for investigation. The methyl group at the 5-position can further influence the electronic properties and steric interactions of the molecule, potentially fine-tuning its biological activity.

This guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of 5-methyl-2-morpholin-4-yl-1H-benzimidazole, offering a roadmap for its exploration as a potential therapeutic agent.

Synthesis and Characterization

Proposed Synthetic Pathway

A logical and efficient synthesis of the title compound can be achieved through a two-step process, beginning with the synthesis of the 2-mercaptobenzimidazole intermediate followed by a substitution reaction with morpholine.

Synthesis_of_5-methyl-2-morpholin-4-yl-1H-benzimidazole cluster_0 Step 1: Synthesis of 5-methyl-1H-benzimidazole-2-thiol cluster_1 Step 2: Synthesis of 5-methyl-2-morpholin-4-yl-1H-benzimidazole A 4-methyl-1,2-phenylenediamine C Ethanol, Reflux A->C B Potassium Ethyl Xanthate B->C D 5-methyl-1H-benzimidazole-2-thiol C->D E 5-methyl-1H-benzimidazole-2-thiol G Oxidative Amination (e.g., I2, K2CO3) E->G F Morpholine F->G H 5-methyl-2-morpholin-4-yl-1H-benzimidazole G->H

Caption: Proposed two-step synthesis of the title compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 5-methyl-1H-benzimidazole-2-thiol

  • To a solution of 4-methyl-1,2-phenylenediamine (1.22 g, 10 mmol) in ethanol (50 mL), add potassium ethyl xanthate (1.76 g, 11 mmol).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

  • Acidify the mixture with dilute acetic acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 5-methyl-1H-benzimidazole-2-thiol.

Step 2: Synthesis of 5-methyl-2-morpholin-4-yl-1H-benzimidazole

  • In a round-bottom flask, dissolve 5-methyl-1H-benzimidazole-2-thiol (1.64 g, 10 mmol) and morpholine (1.04 g, 12 mmol) in a suitable solvent such as dimethylformamide (DMF) (20 mL).

  • Add potassium carbonate (2.76 g, 20 mmol) and a catalytic amount of iodine (0.25 g, 1 mmol).

  • Heat the reaction mixture at 80-100 °C for 8-12 hours, monitoring by TLC.

  • Upon completion, cool the mixture and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-methyl-2-morpholin-4-yl-1H-benzimidazole.

Structural Elucidation and Physicochemical Properties

The structure of the synthesized compound should be confirmed using a combination of spectroscopic techniques.

PropertyPredicted Value/Characteristic Data
Molecular Formula C₁₂H₁₅N₃O
Molecular Weight 217.27 g/mol
Appearance Expected to be a solid, color may vary.
Melting Point Not yet determined experimentally.
Solubility Expected to be soluble in polar organic solvents like DMSO and methanol.
¹H NMR (DMSO-d₆) δ (ppm): ~11.5 (s, 1H, NH-benzimidazole), ~7.2-7.5 (m, 3H, Ar-H), ~3.7 (t, 4H, O-CH₂-morpholine), ~3.4 (t, 4H, N-CH₂-morpholine), ~2.4 (s, 3H, Ar-CH₃). Chemical shifts are estimations based on analogous structures.[9]
¹³C NMR (DMSO-d₆) δ (ppm): ~160 (C=N), ~130-140 (Ar-C), ~110-125 (Ar-CH), ~66 (O-CH₂), ~48 (N-CH₂), ~21 (Ar-CH₃). Chemical shifts are estimations based on analogous structures.[9]
FT-IR (KBr, cm⁻¹) ~3400 (N-H stretch), ~2950-2800 (C-H stretch), ~1620 (C=N stretch), ~1450 (C=C stretch), ~1115 (C-O-C stretch). These are characteristic peaks for the functional groups present.[10][11]
Mass Spectrometry (ESI-MS) m/z: 218.12 [M+H]⁺. The mass spectrum will confirm the molecular weight of the compound.[1][12]

Potential Biological Evaluation

Given the established pharmacological profiles of benzimidazole and morpholine scaffolds, 5-methyl-2-morpholin-4-yl-1H-benzimidazole is a prime candidate for a range of biological assays.

Anticancer Activity

Benzimidazole derivatives have shown significant potential as anticancer agents by targeting various cellular pathways.[5][13][14]

3.1.1. In-vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which the compound inhibits cell growth by 50% (IC₅₀).

Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media.

  • Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with serial dilutions of the test compound and a standard anticancer drug (e.g., doxorubicin) for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the IC₅₀ value from the dose-response curve.[13][15]

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Incubate for 24h A->B C Treat with Test Compound B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add DMSO to dissolve Formazan F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Value H->I

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

The benzimidazole scaffold is a well-known antimicrobial pharmacophore.[16][17][18]

3.2.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.

  • Serial Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing appropriate broth.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[7][19]

Anti-inflammatory Activity

Certain benzimidazole derivatives have demonstrated anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[20][21][22]

3.3.1. In-vitro COX Inhibition Assay

This assay measures the ability of the compound to inhibit the activity of COX-1 and COX-2 enzymes.

Protocol:

  • Enzyme Preparation: Use commercially available COX-1 (from ram seminal vesicles) and COX-2 (human recombinant) enzymes.

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme, heme, and a suitable buffer.

  • Inhibition: Add the test compound at various concentrations to the reaction mixture and incubate.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Detection: Measure the peroxidase activity of COX by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • IC₅₀ Calculation: Calculate the IC₅₀ values for both COX-1 and COX-2 inhibition.[20][23]

In-Silico Analysis: Molecular Docking

Molecular docking studies can provide valuable insights into the potential mechanism of action by predicting the binding mode and affinity of the compound with specific protein targets.[24][25][26][27]

Proposed Molecular Docking Workflow

Molecular_Docking_Workflow A Select Protein Target (e.g., Tubulin, DNA gyrase) B Prepare Protein Structure (Remove water, add hydrogens) A->B D Define Binding Site on Protein B->D C Prepare Ligand Structure (3D optimization) E Perform Docking Simulation C->E D->E F Analyze Binding Poses and Scores E->F G Visualize Ligand-Protein Interactions F->G

Caption: General workflow for molecular docking studies.

Potential Protein Targets:

  • Tubulin: For anticancer activity, as many benzimidazoles are known tubulin polymerization inhibitors.[5]

  • DNA Gyrase: For antibacterial activity, a common target for antimicrobial agents.[26]

  • COX-2: For anti-inflammatory activity, to predict selective inhibition.[20]

Conclusion

5-methyl-2-morpholin-4-yl-1H-benzimidazole represents a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive, albeit partially predictive, framework for its synthesis, characterization, and biological evaluation. The proposed methodologies are based on well-established principles and protocols for analogous compounds. The successful execution of these experimental and computational studies will be crucial in elucidating the full therapeutic potential of this intriguing molecule and paving the way for further preclinical development.

References

  • BenchChem. (2025). Application Notes & Protocols: Quantitative Analysis of Benzimidazoles Using Mass Spectrometry.
  • BenchChem. (2025). Application Notes & Protocols for the Analysis of Benzimidazoles Using Mass Spectrometry.
  • ResearchGate. (n.d.).
  • Bhosale, A. L., & Rathod, S. P. (2024). EXPLORING THE MOLECULAR AFFINITIES OF BENZIMIDAZOL-A MOLECULAR DOCKING STUDY. EPRA International Journal of Research & Development (IJRD).
  • PMC. (n.d.). Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins.
  • Fast multi-residue method for determination of nineteen benzimidimidazoles in meat tissues by liquid chromatography tandem mass spectrometry. (n.d.).
  • In silico Design and Molecular Docking Studies of Benzimidazole Bearing thiazolidin-4-one Derivatives as PPARγ Agonists in Diabetes Mellitus. (2020).
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  • Synthesis and investigation of mass spectra of some novel benzimidazole deriv
  • Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2025).
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  • PubMed. (n.d.). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules.
  • ResearchGate. (n.d.). Schematic synthesis of 1H-benzimidazol-2-yl(morpholin-4-yl)methanethione (2).
  • PMC. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione.
  • Fusion of Morpholine and Schiff Base on Novel Benzimidazole Scaffold as Anti-microbial Agents: A Computational Approach and In-vitro Evalu
  • PMC. (2022).
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  • MDPI. (2025). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties.
  • PMC. (2025). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis.
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Sources

Exploratory

biological activity of 5-methyl-2-morpholin-4-yl-1H-benzimidazole derivatives

An In-Depth Technical Guide on the Biological Activity of 5-methyl-2-morpholin-4-yl-1H-benzimidazole Derivatives Introduction The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privilege...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Biological Activity of 5-methyl-2-morpholin-4-yl-1H-benzimidazole Derivatives

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] This bicyclic heterocyclic aromatic compound, formed by the fusion of benzene and imidazole rings, is a versatile pharmacophore found in numerous clinically approved drugs with diverse therapeutic applications, including antiulcer (omeprazole), anthelmintic (albendazole), and antihistaminic (astemizole) agents.[2][3] The broad spectrum of biological activities associated with benzimidazole derivatives, such as anticancer, antimicrobial, antiviral, and anti-inflammatory effects, has fueled extensive research into novel analogues with enhanced potency and selectivity.[4][5][6]

This guide focuses on a specific class of these compounds: 5-methyl-2-morpholin-4-yl-1H-benzimidazole derivatives . The strategic placement of substituents on the benzimidazole core is crucial for modulating its pharmacological profile. The methyl group at the 5-position can influence the electronic properties and metabolic stability of the molecule, while the morpholine ring at the 2-position can impact solubility, hydrogen bonding capacity, and receptor interactions. Understanding the interplay of these structural features is key to elucidating the biological activity and therapeutic potential of this promising class of molecules.

This technical guide will provide a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 5-methyl-2-morpholin-4-yl-1H-benzimidazole derivatives, with a primary focus on their anticancer properties. We will delve into the structure-activity relationships, present key experimental data, and provide detailed protocols for evaluating their biological effects.

General Synthesis of 5-methyl-2-morpholin-4-yl-1H-benzimidazole Derivatives

The synthesis of 2-substituted benzimidazoles is well-established and typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. For the synthesis of the 5-methyl-2-morpholin-4-yl-1H-benzimidazole core, a common route involves the reaction of 4-methyl-1,2-phenylenediamine with a morpholine-containing carbonyl compound, such as morpholine-4-carboxamidine or a related precursor. Subsequent modifications at the N-1 position can be achieved through alkylation or other substitution reactions to generate a library of derivatives.

A general synthetic scheme is outlined below:

Synthesis_of_5_methyl_2_morpholin_4_yl_1H_benzimidazole_derivatives 4-methyl-1,2-phenylenediamine 4-methyl-1,2-phenylenediamine Condensation Condensation 4-methyl-1,2-phenylenediamine->Condensation Morpholine_precursor Morpholine-containing carbonyl compound Morpholine_precursor->Condensation Core_structure 5-methyl-2-morpholin-4-yl- 1H-benzimidazole Condensation->Core_structure Alkylation N-1 Alkylation/ Substitution Core_structure->Alkylation Derivatives N-1 substituted derivatives Alkylation->Derivatives

Figure 1: General synthetic route for 5-methyl-2-morpholin-4-yl-1H-benzimidazole derivatives.

Anticancer Activity

A significant body of research highlights the anticancer potential of benzimidazole derivatives.[7] These compounds exert their cytotoxic effects through multiple mechanisms, making them attractive candidates for cancer therapy.

Mechanisms of Action
1. Tubulin Polymerization Inhibition

One of the most well-documented anticancer mechanisms of benzimidazole derivatives is their ability to interfere with microtubule dynamics by inhibiting tubulin polymerization.[8] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8]

Tubulin_Polymerization_Inhibition Benzimidazole Benzimidazole Derivative Binding Binds to Colchicine Site Benzimidazole->Binding beta_tubulin β-tubulin beta_tubulin->Binding Disruption Disruption of Microtubule Dynamics Binding->Disruption Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Figure 2: Mechanism of tubulin polymerization inhibition by benzimidazole derivatives.

2. Kinase Inhibition and Cell Cycle Arrest

Benzimidazole derivatives have been shown to inhibit various kinases that are crucial for cancer cell proliferation and survival.[7] By targeting cyclin-dependent kinases (CDKs), these compounds can induce cell cycle arrest.[1] Furthermore, they can disrupt critical signaling pathways such as the PI3K/AKT and MAPK pathways, which are often dysregulated in cancer.[1][7] Inhibition of these pathways can lead to decreased cell survival and proliferation.

Kinase_Inhibition_Pathway Benzimidazole Benzimidazole Derivative Benzimidazole->Inhibition1 Benzimidazole->Inhibition2 Benzimidazole->Inhibition3 PI3K_AKT PI3K/AKT Pathway Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation MAPK MAPK Pathway MAPK->Proliferation CDKs Cyclin-Dependent Kinases (CDKs) Arrest Cell Cycle Arrest CDKs->Arrest Inhibition1->PI3K_AKT Inhibition2->MAPK Inhibition3->CDKs

Figure 3: Inhibition of key signaling pathways by benzimidazole derivatives.

3. Induction of Apoptosis

In addition to apoptosis induced by mitotic arrest, benzimidazole derivatives can trigger programmed cell death through other mechanisms. These include the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[1][9] This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, cytochrome c release, and activation of the caspase cascade, ultimately resulting in apoptosis.[10] Some derivatives also induce apoptosis by increasing the levels of reactive oxygen species (ROS) and activating DNA damage stress responses.[1][11]

Structure-Activity Relationship (SAR) Analysis

The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the core structure.[6][12]

  • N-1 Position: Substitution at the N-1 position is crucial for activity. The introduction of various alkyl, aryl, or heterocyclic moieties can significantly influence the compound's interaction with its biological target.

  • C-2 Position: The substituent at the C-2 position plays a key role in determining the mechanism of action. Aromatic or heteroaromatic rings at this position are common in derivatives that exhibit potent anticancer activity. The morpholine group in the title compounds is expected to enhance aqueous solubility and may form important hydrogen bonds with target proteins.

  • C-5 and C-6 Positions: Modifications at the C-5 and C-6 positions of the benzene ring can modulate the electronic properties and lipophilicity of the molecule. The 5-methyl group, being an electron-donating group, can influence the basicity of the imidazole nitrogens and affect metabolic stability.[5]

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of some representative benzimidazole derivatives from the literature. While specific data for 5-methyl-2-morpholin-4-yl-1H-benzimidazole derivatives are not extensively reported, the data for structurally related compounds provide a benchmark for their potential efficacy.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
E12 N/AK562 (CML)11.07[1]
Compound 5 methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylateHepG2 (Liver)0.39 µg/mL[10]
Compound 5 methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylateHuh7 (Liver)0.32 µg/mL[10]
Compound 6 ethyl 2-(4-(piperidine-1-yl)phenyl)-1H-benzo[d]imidazole-5-carboxylateHCT-116 (Colon)16.82[10]
Compound 10 N/AMGC-803 (Gastric)1.02[10]
Compound 32 benzimidazole-triazole hybridHCT-116 (Colon)3.87[10]
BSeDs benzimidazole-containing selenadiazole derivativesMDA-MB-231 (Breast)Potent[11]

Antimicrobial and Other Biological Activities

Beyond their anticancer effects, benzimidazole derivatives exhibit a broad range of other biological activities.

Antimicrobial Activity

Many benzimidazole derivatives have demonstrated potent antibacterial and antifungal activity.[13][14] Their mechanism of action in microorganisms can involve the inhibition of essential enzymes or disruption of cellular processes. The structural features that confer anticancer activity, such as the ability to interact with tubulin, can also be relevant for their effects on fungal cells. The presence of a methyl group at the fifth position of the benzimidazole ring has been shown to enhance antifungal activity in some cases.[5]

Anti-inflammatory Activity

Certain benzimidazole derivatives have been reported to possess anti-inflammatory properties.[6][12] Their mechanism of action can involve the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and 5-lipoxygenase.[12] The structure-activity relationships for anti-inflammatory activity indicate that substitutions at the N-1, C-2, C-5, and C-6 positions are critical for potency.[6]

Experimental Protocols

MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Flow Cytometry for Cell Cycle Analysis

This technique is used to determine the distribution of cells in different phases of the cell cycle.

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI). The fluorescence intensity of individual cells is proportional to their DNA content. Flow cytometry measures the fluorescence of a large population of cells, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Cell Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify specific proteins in a cell lysate.

Principle: Proteins are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies.

Protocol:

  • Protein Extraction: Treat cells with the test compound, then lyse the cells in a suitable buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., β-tubulin, CDK1, Bax, Bcl-2).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Perspectives

5-methyl-2-morpholin-4-yl-1H-benzimidazole derivatives represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in the field of oncology. Their diverse mechanisms of action, including tubulin polymerization inhibition, kinase inhibition, and induction of apoptosis, offer multiple avenues for targeting cancer cells. The strategic incorporation of the 5-methyl and 2-morpholine substituents provides opportunities to fine-tune the pharmacological properties of the benzimidazole scaffold.

Future research should focus on the synthesis and biological evaluation of a broader library of these derivatives to establish a more comprehensive structure-activity relationship. In-depth mechanistic studies are needed to identify the specific molecular targets and signaling pathways modulated by these compounds. Furthermore, in vivo studies in relevant animal models are essential to assess their efficacy, pharmacokinetics, and safety profiles. The continued exploration of 5-methyl-2-morpholin-4-yl-1H-benzimidazole derivatives holds great promise for the discovery of new and effective therapeutic agents.

References

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Protocols & Analytical Methods

Method

Application Note: In Vitro Characterization of 5-methyl-2-morpholin-4-yl-1H-benzimidazole

Executive Summary & Mechanism of Action 5-methyl-2-morpholin-4-yl-1H-benzimidazole (referred to herein as 5-Me-MoBI ) is a bioactive small molecule belonging to the 2-morpholino-benzimidazole class. This structural scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

5-methyl-2-morpholin-4-yl-1H-benzimidazole (referred to herein as 5-Me-MoBI ) is a bioactive small molecule belonging to the 2-morpholino-benzimidazole class. This structural scaffold is chemically validated as a potent pharmacophore for inhibiting Class I Phosphoinositide 3-kinases (PI3K) .[1]

Unlike rigid templates, this guide provides an adaptive framework for validating 5-Me-MoBI as an ATP-competitive inhibitor. The presence of the morpholine ring at the C2 position is critical for hydrogen bonding with the hinge region of the PI3K kinase domain (mimicking the adenine of ATP), while the 5-methyl substitution modulates lipophilicity and binding affinity within the hydrophobic pocket.

Mechanistic Pathway

The compound functions by blocking the phosphorylation of PIP2 to PIP3, thereby silencing the PI3K/Akt/mTOR signaling cascade, a critical pathway in oncology and inflammation.

PI3K_Pathway GF Growth Factors (RTK Activation) PI3K PI3K (Class I) GF->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 Inhibitor 5-Me-MoBI (Inhibitor) Inhibitor->PI3K Blocks ATP Binding PIP2 PIP2 PIP2->PI3K AKT Akt (PKB) PIP3->AKT Recruits/Activates mTOR mTORC1 AKT->mTOR Activates Proliferation Cell Survival & Proliferation mTOR->Proliferation

Figure 1: Mechanism of Action. 5-Me-MoBI competes with ATP at the PI3K active site, preventing PIP3 generation and downstream Akt activation.

Compound Preparation & Handling[1][2][3][4][5][6][7][8][9]

To ensure experimental reproducibility, strict adherence to solubility protocols is required. The benzimidazole core is hydrophobic; the morpholine ring adds moderate polarity but does not guarantee aqueous solubility at high concentrations.

Stock Solution Protocol
  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%).

  • Concentration: Prepare a 10 mM or 20 mM master stock.

  • Storage: Aliquot into amber glass vials (to prevent light degradation) and store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Working Solutions: Dilute in assay buffer immediately prior to use. Keep final DMSO concentration <0.5% in cell-based assays to avoid solvent toxicity.

Protocol A: Cell-Free PI3K Kinase Activity Assay (Biochemical)

Objective: Quantify the IC50 of 5-Me-MoBI against recombinant PI3K isoforms (p110α/p85α). This is the primary validation step to confirm direct target engagement.

Methodology: ADP-Glo™ Kinase Assay (Luminescence-based). This assay measures the ADP generated from the kinase reaction; the amount of ADP is directly proportional to kinase activity.

Reagents Required[4][5][6][7][8][9][10]
  • Recombinant PI3K enzyme (human).

  • Substrate: PIP2:PS lipid vesicles (50 µM).

  • ATP (Ultrapure, 10 µM).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 3 mM MgCl2, 1 mM EGTA, 0.03% CHAPS.

  • Detection Reagent: ADP-Glo™ Reagent and Kinase Detection Reagent.

Experimental Workflow
  • Compound Dilution: Prepare a 3-fold serial dilution of 5-Me-MoBI in Assay Buffer (Range: 10 µM down to 0.1 nM). Include a "No Compound" (DMSO only) and "No Enzyme" (Background) control.

  • Enzyme Reaction:

    • Add 5 µL of PI3K enzyme to a white 384-well plate.

    • Add 5 µL of 5-Me-MoBI dilution. Incubate for 15 min at RT to allow inhibitor binding.

    • Add 10 µL of Substrate/ATP mix to initiate the reaction.

    • Incubation: 60 minutes at RT.

  • ADP Detection:

    • Add 20 µL ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.

    • Add 40 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout: Measure Luminescence (RLU) on a microplate reader.

Data Analysis: Calculate % Inhibition using the formula below and fit to a sigmoidal dose-response curve (variable slope) to determine IC50.



Protocol B: Cellular Target Engagement (Western Blot)

Objective: Confirm that 5-Me-MoBI inhibits the pathway inside the cell by measuring the phosphorylation status of Akt (Ser473), a direct downstream marker of PI3K activity.

Cell Model: PC-3 (Prostate Cancer) or MCF-7 (Breast Cancer) cells. These lines often have upregulated PI3K signaling.

Step-by-Step Protocol
  • Seeding: Plate cells (2.5 x 10^5 cells/well) in a 6-well plate. Allow attachment overnight.

  • Starvation (Critical): Replace medium with serum-free medium for 12–16 hours. This reduces basal background noise.

  • Treatment:

    • Treat cells with 5-Me-MoBI at varying concentrations (e.g., 0.1, 1.0, 5.0, 10 µM) for 2 hours .

    • Stimulation Control: For the last 15 minutes, stimulate cells with EGF (50 ng/mL) or Insulin to robustly activate PI3K.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer containing Phosphatase Inhibitors (Na3VO4, NaF) and Protease Inhibitors.

  • Immunoblotting:

    • Run 20 µg protein on SDS-PAGE. Transfer to PVDF.

    • Primary Antibodies: Anti-p-Akt (Ser473) [Target] and Anti-Total-Akt [Loading Control].

    • Secondary Antibodies: HRP-conjugated species-specific IgG.

  • Detection: ECL Chemiluminescence.

Expected Result: A dose-dependent decrease in p-Akt band intensity, while Total-Akt remains constant.

Protocol C: Cell Viability Assay (Phenotypic Screening)

Objective: Assess the antiproliferative potency (GI50) of 5-Me-MoBI.

Methodology: Resazurin (Alamar Blue) or CCK-8 Assay. These are preferred over MTT for higher sensitivity and less toxicity.

Workflow Diagram

Viability_Assay Step1 Day 0: Seed Cells (3000 cells/well) 96-well plate Step2 Day 1: Add Compound (Serial Dilution) Step1->Step2 Step3 Incubation (72 Hours, 37°C) Step2->Step3 Step4 Add Reagent (Resazurin/CCK-8) Step3->Step4 Step5 Read Fluorescence or Absorbance Step4->Step5

Figure 2: High-Throughput Viability Screening Workflow.

Protocol Details
  • Seeding: Seed cells in 90 µL complete medium. Incubate 24h.

  • Treatment: Add 10 µL of 10X concentrated 5-Me-MoBI. Final concentrations: 0, 0.1, 0.3, 1, 3, 10, 30 µM.

  • Incubation: 72 hours is standard for kinase inhibitors to observe growth arrest or apoptosis.

  • Readout:

    • Add Resazurin (final 10% v/v). Incubate 2–4 hours.

    • Measure Fluorescence (Ex: 560 nm / Em: 590 nm).

Data Interpretation & Troubleshooting

ObservationPossible CauseCorrective Action
High IC50 in Kinase Assay ATP concentration too highEnsure ATP concentration is near the Km of the enzyme (approx. 10 µM for PI3K).
Precipitation in Media Compound insolubilityDo not exceed 0.5% DMSO. Check for crystals under microscope.
No reduction in p-Akt Insufficient incubation or Constitutive ActivationIncrease treatment time to 4h. Ensure phosphatase inhibitors are fresh in lysis buffer.
High Background in ADP-Glo ATP contaminationUse ultrapure ATP. Wear gloves to prevent skin ATPase contamination.

References

  • Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer.[1] Journal of Medicinal Chemistry. Link

  • Kong, D., & Yamori, T. (2007). ZSTK474 is an ATP-competitive inhibitor of class I phosphatidylinositol 3 kinase isoforms. Cancer Science. Link

  • Rewcastle, G. W., et al. (2013). Synthesis and biological evaluation of novel phosphatidylinositol 3-kinase inhibitors: Solubilized 4-substituted benzimidazole analogs of ZSTK474.[2] European Journal of Medicinal Chemistry. Link

  • Acar Çevik, U., et al. (2017). Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors.[3] Molecules. Link

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Application

Application Notes &amp; Protocols: Strategic Synthesis of Morpholin-Benzimidazole Derivatives

Introduction: The Morpholin-Benzimidazole Scaffold in Modern Drug Discovery The fusion of the benzimidazole and morpholine heterocycles creates a privileged scaffold with significant therapeutic potential. Benzimidazole,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Morpholin-Benzimidazole Scaffold in Modern Drug Discovery

The fusion of the benzimidazole and morpholine heterocycles creates a privileged scaffold with significant therapeutic potential. Benzimidazole, a bicyclic system containing fused benzene and imidazole rings, is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets. The morpholine moiety, a six-membered heterocycle containing both ether and secondary amine functionalities, is frequently incorporated into drug candidates to enhance aqueous solubility, improve pharmacokinetic profiles, and introduce key hydrogen bonding interactions.[3][4]

The combined morpholin-benzimidazole framework has given rise to compounds with a broad spectrum of pharmacological activities, including potent antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1][5][6] As researchers and drug development professionals seek to expand chemical space and identify novel lead compounds, the efficient and strategic synthesis of this scaffold is of paramount importance.

This guide provides an in-depth analysis of field-proven synthetic methodologies for constructing morpholin-benzimidazole derivatives. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, offering insights into the selection of reagents, catalysts, and reaction conditions. The protocols described herein are designed to be robust and adaptable, providing a solid foundation for both library synthesis and scale-up operations.

Part 1: Core Synthetic Strategies & Mechanistic Insights

The assembly of the morpholin-benzimidazole scaffold can be approached through several strategic routes. The choice of strategy often depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. We will explore three primary pathways: sequential synthesis via classic reactions, direct N-alkylation, and modern palladium-catalyzed cross-coupling.

Strategy 1: Sequential Synthesis via Mannich Reaction

This classic and reliable method involves the initial construction of the benzimidazole core, followed by the introduction of a morpholinomethyl group onto one of the imidazole nitrogens. This is typically achieved through the Mannich reaction, an aminoalkylation that involves an amine (morpholine), a non-enolizable aldehyde (formaldehyde), and an acidic proton of the N-H group on the benzimidazole ring.[1]

Causality and Rationale: The Mannich reaction is advantageous due to the ready availability and low cost of the reagents. The reaction proceeds through the formation of a reactive Eschenmoser's salt-like intermediate (dimethyleneiminium ion) from morpholine and formaldehyde. The benzimidazole anion, formed by deprotonation of the N-H bond, then acts as a nucleophile, attacking the iminium ion to form the C-N bond and yielding the final product. This method is particularly effective for creating a -(CH2)-morpholine linkage at the N-1 position of the benzimidazole.

Diagram: Mannich Reaction Workflow

G cluster_0 Step 1: Benzimidazole Core Synthesis cluster_1 Step 2: Mannich Reaction A o-Phenylenediamine C Condensation (e.g., Phillips Condensation) A->C B Carboxylic Acid / Aldehyde B->C D 2-Substituted Benzimidazole C->D H N-1 Substituted Morpholin-Benzimidazole D->H Nucleophilic Attack E Morpholine G Iminium Ion Formation E->G F Formaldehyde F->G G->H caption Workflow for Sequential Synthesis via Mannich Reaction.

Caption: Workflow for Sequential Synthesis via Mannich Reaction.

Strategy 2: N-Alkylation with Morpholine-Containing Electrophiles

A direct and versatile approach involves the N-alkylation of a pre-synthesized benzimidazole core with an electrophile already containing the morpholine ring. A common reagent for this purpose is 4-(2-chloroethyl)morpholine. This reaction is a classical nucleophilic substitution where the benzimidazole nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.

Causality and Rationale: This strategy offers greater flexibility in the length and nature of the linker between the two heterocyclic systems. The reaction is typically performed in the presence of a base (e.g., K₂CO₃, NaH) to deprotonate the benzimidazole N-H, thereby increasing its nucleophilicity. The use of polar aprotic solvents like DMF or acetonitrile facilitates the Sₙ2 reaction. A significant advancement in this area is the use of microwave irradiation, which dramatically accelerates the reaction, often reducing reaction times from hours to minutes and improving yields.[5][7][8] Microwave heating provides rapid and uniform energy transfer to the polar solvent and reactants, overcoming the activation energy barrier more efficiently than conventional heating methods.[7][9]

Strategy 3: Palladium-Catalyzed Buchwald-Hartwig Amination

For derivatives where the morpholine is directly attached to the benzimidazole ring (C-N bond) or an aryl substituent on the benzimidazole, the Buchwald-Hartwig amination is the gold standard.[10] This powerful palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[10][11]

Causality and Rationale: Traditional methods for forming aryl-amine bonds often require harsh conditions and have limited scope. The Buchwald-Hartwig reaction provides a mild and highly general alternative.[10] The reaction proceeds via a catalytic cycle involving:

  • Oxidative Addition: A Pd(0) complex reacts with the aryl halide (e.g., a bromo-benzimidazole derivative) to form a Pd(II) species.

  • Amine Coordination & Deprotonation: Morpholine coordinates to the Pd(II) center, and a base deprotonates the coordinated amine.

  • Reductive Elimination: The aryl group and the amido ligand are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[12]

The choice of ligand for the palladium catalyst is critical. Sterically hindered and electron-rich phosphine ligands (e.g., BINAP, XantPhos, BrettPhos) are often required to facilitate the reductive elimination step and prevent catalyst decomposition.[12][13]

Diagram: Buchwald-Hartwig Catalytic Cycle

G pd0 Pd(0)L_n pd2_halide Ar-Pd(II)(L_n)-X pd0->pd2_halide Oxidative Addition (Ar-X) pd2_amine [Ar-Pd(II)(L_n)(Amine)]+X- pd2_halide->pd2_amine Amine Coordination pd2_amido Ar-Pd(II)(L_n)-Amido pd2_amine->pd2_amido Deprotonation (Base) pd2_amido->pd0 product Ar-Amine (Product) pd2_amido->product Reductive Elimination catalyst_regen Regenerated Pd(0)L_n caption Catalytic Cycle for Buchwald-Hartwig Amination.

Caption: Catalytic Cycle for Buchwald-Hartwig Amination.

Part 2: Experimental Protocols & Data

This section provides detailed, step-by-step protocols for the synthetic strategies discussed above. These protocols are derived from established literature procedures and are designed to be self-validating.

Protocol 1: Synthesis of 1-(Morpholin-4-ylmethyl)-2-phenyl-1H-benzimidazole via Mannich Reaction

This two-step protocol first builds the 2-phenylbenzimidazole core and then appends the morpholinomethyl group.

Step A: Synthesis of 2-Phenyl-1H-benzimidazole

  • To a round-bottom flask, add o-phenylenediamine (1.08 g, 10 mmol) and benzoic acid (1.22 g, 10 mmol).

  • Add polyphosphoric acid (PPA) (15 g) as a catalyst and solvent.

  • Heat the mixture at 150-160 °C with stirring for 4-5 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to approximately 100 °C and pour it slowly into a beaker containing 200 mL of ice-cold water with vigorous stirring.

  • Neutralize the solution by slowly adding 10% sodium hydroxide solution until the pH is ~7-8.

  • The precipitated solid is filtered, washed thoroughly with cold water, and dried.

  • Recrystallize the crude product from ethanol to yield pure 2-phenyl-1H-benzimidazole.

Step B: Mannich Reaction

  • In a 100 mL flask, dissolve 2-phenyl-1H-benzimidazole (1.94 g, 10 mmol) in ethanol (30 mL).[1]

  • Add aqueous formaldehyde (37%, 1.2 mL, 15 mmol) to the solution.

  • Add morpholine (1.3 mL, 15 mmol) dropwise while stirring.

  • Reflux the reaction mixture on a water bath for 4-6 hours.[1]

  • After cooling to room temperature, pour the reaction mixture into ice-cold water (100 mL).

  • The separated solid product is collected by filtration, washed with water, and dried.

  • Recrystallize from ethanol to afford the pure title compound.

Protocol 2: Microwave-Assisted N-Alkylation

This protocol describes the synthesis of 1-[2-(Morpholin-4-yl)ethyl]-2-(4-methoxyphenyl)-1H-benzimidazole.[5]

  • Place 2-(4-methoxyphenyl)-1H-benzimidazole (10 mmol), 4-(2-chloroethyl)morpholine hydrochloride (12 mmol), and powdered potassium carbonate (30 mmol) in a specialized microwave reactor vessel.

  • Add N,N-dimethylformamide (DMF) (15 mL) as the solvent.

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the mixture at 120 °C for 10-15 minutes. Maintain pressure below 15 bar.

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the contents into 150 mL of ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from a suitable solvent like ethanol/water.

Protocol 3: Buchwald-Hartwig Amination

This general protocol outlines the coupling of a 5-bromo-1H-benzimidazole derivative with morpholine.

  • To a flame-dried Schlenk tube, add the 5-bromo-1H-benzimidazole derivative (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and a suitable phosphine ligand like XantPhos (0.04 mmol, 4 mol%).

  • Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4 mmol).

  • Evacuate and backfill the tube with argon or nitrogen gas (repeat three times).

  • Add morpholine (1.2 mmol) via syringe.

  • Add anhydrous, degassed toluene or 1,4-dioxane (5 mL) as the solvent.[11]

  • Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the desired product.

Data Summary: Comparison of Reaction Conditions
StrategyKey ReagentsCatalyst/MediatorSolventTemperature (°C)TimeTypical YieldReference
Mannich Reaction Benzimidazole, Formaldehyde, MorpholineNone (acid/base catalysis inherent)EthanolReflux (~78°C)4-10 h70-90%[1]
N-Alkylation (Conv.) Benzimidazole, Morpholine-alkyl-halide, K₂CO₃Phase Transfer Catalyst (optional)DMF, Acetonitrile80-100°C8-24 h60-85%N/A
N-Alkylation (MW) Benzimidazole, Morpholine-alkyl-halide, K₂CO₃Microwave IrradiationDMF120-150°C5-20 min85-98%[5][7]
Buchwald-Hartwig Halo-benzimidazole, Morpholine, Base (NaOtBu)Pd(0) / Phosphine LigandToluene, Dioxane80-110°C12-24 h75-95%[11][12]

References

  • Fusion of Morpholine and Schiff Base on Novel Benzimidazole Scaffold as Anti-microbial Agents: A Computational Approach and In-vitro Evaluation. Bentham Science Publishers. Available at: [Link]

  • Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors. MDPI. Available at: [Link]

  • Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors. PubMed. Available at: [Link]

  • Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. ACS Omega. Available at: [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. National Institutes of Health (PMC). Available at: [Link]

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  • Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-methyl-2-morpholin-4-yl-1H-benzimidazole

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the synthesis of 5-methyl-2-morpholin-4-yl-1H-benzimidazole. We will explore a robust and reliable synth...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the synthesis of 5-methyl-2-morpholin-4-yl-1H-benzimidazole. We will explore a robust and reliable synthetic pathway, address common experimental challenges through a detailed troubleshooting guide, and answer frequently asked questions. Our focus is on explaining the causality behind experimental choices to empower you to optimize your synthesis for maximum yield and purity.

Recommended Synthetic Strategy: The 2-Chlorobenzimidazole Pathway

The synthesis of 2-aminobenzimidazoles, such as the target molecule, can be approached in several ways. While direct condensation methods exist for simpler benzimidazoles, introducing a cyclic amine like morpholine at the 2-position is most reliably achieved through a multi-step process involving a highly reactive intermediate.[1][2][3][4] We recommend the 2-chlorobenzimidazole pathway for its high conversion rates, scalability, and the commercial availability of starting materials.

This strategy involves three key transformations:

  • Cyclization: Formation of the benzimidazole core to create 5-methyl-1H-benzimidazol-2(3H)-one.

  • Activation: Conversion of the benzimidazolone to the reactive intermediate, 2-chloro-5-methyl-1H-benzimidazole.

  • Nucleophilic Substitution: Displacement of the chloro group with morpholine to yield the final product.

G cluster_0 Recommended Synthetic Workflow A Step 1: Cyclization 4-methyl-1,2-phenylenediamine + Urea B Step 2: Chlorination 5-methyl-1H-benzimidazol-2(3H)-one + POCl3 A->B Formation of Benzimidazolone Core C Step 3: Nucleophilic Substitution 2-chloro-5-methyl-1H-benzimidazole + Morpholine B->C Activation of C2 Position D Final Product 5-methyl-2-morpholin-4-yl-1H-benzimidazole C->D Formation of C-N Bond

Caption: Recommended three-step synthesis pathway.

Detailed Experimental Protocols
Protocol 1: Synthesis of 5-methyl-1H-benzimidazol-2(3H)-one

This step utilizes the well-established condensation reaction between an o-phenylenediamine and a carbonyl source, in this case, urea.

Methodology:

  • To a 250 mL round-bottom flask, add 4-methyl-1,2-phenylenediamine (10.0 g, 81.8 mmol) and urea (14.7 g, 245.5 mmol, 3.0 equiv.).

  • Add 100 mL of a suitable high-boiling solvent, such as xylene or ethylene glycol.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (typically 140-190°C, depending on the solvent) for 4-6 hours. Ammonia gas will be evolved during the reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diamine is consumed.[5] A typical mobile phase is Ethyl Acetate/Hexane (7:3).

  • After completion, cool the reaction mixture to room temperature. The product will often precipitate.

  • Collect the solid by vacuum filtration, wash thoroughly with water to remove any remaining urea, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to yield 5-methyl-1H-benzimidazol-2(3H)-one as an off-white powder. Expected yield: 85-95%.

Protocol 2: Synthesis of 2-chloro-5-methyl-1H-benzimidazole

This activation step uses phosphorus oxychloride (POCl₃) to convert the carbonyl group into a reactive chloro group, which is an excellent leaving group for subsequent nucleophilic substitution.[6]

!!! SAFETY WARNING !!! Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Methodology:

  • Carefully add 5-methyl-1H-benzimidazol-2(3H)-one (10.0 g, 67.5 mmol) to a round-bottom flask.

  • In the fume hood, slowly add phosphorus oxychloride (POCl₃, 50 mL) to the flask at room temperature with stirring.

  • Once the addition is complete, heat the mixture to reflux (approx. 105°C) for 2-3 hours. The solid will gradually dissolve.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Very slowly and carefully, pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. This is a highly exothermic reaction.

  • The pH of the aqueous mixture will be highly acidic. Neutralize it by slowly adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8. The product will precipitate.

  • Collect the solid by vacuum filtration, wash with copious amounts of cold water, and dry under vacuum. This yields 2-chloro-5-methyl-1H-benzimidazole. Expected yield: 75-85%.

Protocol 3: Synthesis of 5-methyl-2-morpholin-4-yl-1H-benzimidazole

This final step involves the nucleophilic aromatic substitution of the chloro group by the secondary amine, morpholine.

Methodology:

  • In a sealed vessel, dissolve 2-chloro-5-methyl-1H-benzimidazole (5.0 g, 30.0 mmol) in a suitable solvent like acetonitrile or N,N-Dimethylformamide (DMF) (50 mL).

  • Add morpholine (5.2 g, 60.0 mmol, 2.0 equiv.) and a base such as potassium carbonate (K₂CO₃, 8.3 g, 60.0 mmol, 2.0 equiv.) to the mixture. The base acts as a scavenger for the HCl generated.

  • Seal the vessel and heat the reaction to 80-100°C for 6-12 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the resulting crude residue in ethyl acetate (100 mL) and wash with water (3 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purify the crude solid by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexane) or recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 5-methyl-2-morpholin-4-yl-1H-benzimidazole. Expected yield: 70-90%.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

G start Problem Encountered low_yield Low or No Yield start->low_yield impure_product Impure Product / Dark Color start->impure_product check_sm Check TLC: Is Starting Material (SM) present? low_yield->check_sm sm_present SM Present check_sm->sm_present Yes sm_absent SM Absent / Multiple Spots check_sm->sm_absent No sol_sm_present Solution: - Increase reaction time/temp. - Check reagent purity/activity (e.g., POCl3). - Ensure proper stoichiometry. sm_present->sol_sm_present sol_sm_absent Solution: - Check for product decomposition (lower temp). - Verify work-up procedure (pH, extraction). - Purify starting materials. sm_absent->sol_sm_absent check_color Is the color dark brown/black? impure_product->check_color is_dark Yes check_color->is_dark Yes not_dark No / Multiple Spots check_color->not_dark No sol_dark Cause: Oxidation of diamine. Solution: - Purify starting diamine. - Run reaction under inert (N2/Ar) atmosphere. is_dark->sol_dark sol_not_dark Cause: Side reactions/incomplete reaction. Solution: - Optimize reaction time via TLC. - Improve purification (recrystallization, chromatography). not_dark->sol_not_dark

Caption: Troubleshooting decision workflow for synthesis.

Q: My yield for Step 1 (benzimidazolone formation) is low, and the reaction mixture turned dark. A: This is a classic sign of starting material oxidation. o-Phenylenediamines are highly susceptible to air oxidation, which forms colored, polymeric impurities and consumes your reactant.[5]

  • Solution:

    • Purify the Starting Material: If your 4-methyl-1,2-phenylenediamine is old or discolored (anything other than a light tan/grey), consider purifying it by recrystallization or sublimation before use.

    • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen, especially at high temperatures.[5]

Q: The chlorination reaction (Step 2) is sluggish or incomplete. A: The activity of phosphorus oxychloride is critical.

  • Potential Causes & Solutions:

    • Reagent Quality: POCl₃ can degrade upon exposure to atmospheric moisture. Use a fresh bottle or a properly stored reagent.

    • Insufficient Reflux: Ensure the reaction reaches the proper reflux temperature (~105°C) and is maintained for the recommended duration. A lower temperature will result in a significantly slower reaction.

    • Incomplete Mixing: Ensure the benzimidazolone is adequately suspended and stirred in the POCl₃ to maximize surface area contact.

Q: I am seeing multiple products in the final substitution step (Step 3). A: Benzimidazoles have two nitrogen atoms that can potentially react. While the N-H proton is acidic, side reactions can occur.

  • Potential Causes & Solutions:

    • N-Alkylation: In the presence of a base, the benzimidazole nitrogen can be deprotonated and subsequently react with another molecule of the 2-chloro intermediate, leading to dimer formation. This is less common but possible. Ensure you are not using an excessively strong base or unnecessarily high temperatures.[5]

    • Control Stoichiometry: While an excess of morpholine is used to drive the reaction to completion, a very large excess is unnecessary and can complicate purification. A 2.0-2.5 molar equivalent is typically sufficient.

Q: I'm having difficulty purifying the final product. A: The polarity of the product and impurities can sometimes be very similar.[5]

  • Potential Causes & Solutions:

    • Residual Morpholine: Excess morpholine can be difficult to remove. Ensure the aqueous work-up is thorough. An acidic wash (e.g., with dilute HCl) can help protonate and extract the excess morpholine into the aqueous layer, but be careful not to protonate your product excessively, which might also pull it into the aqueous phase.

    • Chromatography Issues: If the product is streaking on the silica gel column, try pre-treating your silica with triethylamine (by adding ~1% to your eluent system) to neutralize acidic sites on the silica, which can interact with the basic nitrogens on your molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters affecting the overall yield? A1: The three most critical parameters are:

  • Purity of the Starting Diamine: As discussed, impurities directly lead to side reactions and lower yields.[5]

  • Anhydrous Conditions in Step 2: Moisture will rapidly decompose the POCl₃ reagent, preventing the formation of the necessary 2-chloro intermediate.

  • Reaction Temperature Control: Overheating can cause decomposition, while under-heating will lead to incomplete reactions.[7] Following the recommended temperature for each step is crucial.

Q2: Can I use a different carbonyl source instead of urea in Step 1? A2: Yes, other reagents like 1,1'-carbonyldiimidazole (CDI) or phosgene derivatives can be used.[8] However, urea is often preferred due to its low cost, stability, and safety.

Q3: Is a catalyst needed for the final substitution step? A3: While this reaction is typically thermally driven, some protocols for similar nucleophilic substitutions on benzimidazoles employ copper-based catalysts to facilitate the reaction at lower temperatures.[3][9] However, for this specific transformation, heating with a base is generally sufficient and avoids potential metal contamination in the final product.

Q4: How can I be sure my intermediates and final product are correct? A4: Characterization is key. You should use a combination of techniques:

  • TLC: For monitoring reaction progress.

  • Melting Point: To assess the purity of your crystalline solids.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[6]

Summary of Reaction Conditions
StepReactionKey ReagentsSolventTemp. (°C)Time (h)Avg. Yield (%)
1Cyclization4-methyl-1,2-phenylenediamine, UreaXylene1404-685-95
2Chlorination5-methyl-1H-benzimidazol-2(3H)-one, POCl₃Neat1052-375-85
3Substitution2-chloro-5-methyl-1H-benzimidazole, Morpholine, K₂CO₃Acetonitrile806-1270-90
References
  • BenchChem. (2025). overcoming challenges in the synthesis of substituted benzimidazoles. BenchChem Technical Support.
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  • Wang, Y., et al. (2022). Cu(OAc)2 mediated mild synthesis of 2-aminobenzimidazoles and 2-aminobenzoxazoles. Taylor & Francis Online.
  • IUCr Journals. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione.
  • Łukasik, E., & Wróbel, Z. (2014). Simple Synthesis of 2-Aminoaryliminophosphoranes from N-Aryl-2-nitrosoanilines and Their Application in 2-Aminobenzimidazole Synthesis. Organic Chemistry Portal.
  • National Center for Biotechnology Information. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione. PubMed Central.
  • Google Patents. (1969). US3455948A - 2-aminobenzimidazole and a process for preparing 2-aminobenzimidazoles.
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Optimization

overcoming steric hindrance in 5-methyl-2-morpholin-4-yl-1H-benzimidazole synthesis

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-methyl-2-morpholin-4-yl-1H-benzimidazole. It provides in-depth troubleshooting advice and fre...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-methyl-2-morpholin-4-yl-1H-benzimidazole. It provides in-depth troubleshooting advice and frequently asked questions to address challenges, particularly those arising from steric hindrance. The methodologies and explanations provided herein are grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

Introduction

The synthesis of 2-amino-substituted benzimidazoles, such as 5-methyl-2-morpholin-4-yl-1H-benzimidazole, is a critical step in the development of various pharmacologically active molecules.[1][2][3] However, the introduction of a bulky morpholine group at the 2-position of the benzimidazole core, especially in the presence of a methyl group at the 5-position, can introduce significant steric hindrance. This steric congestion can impede bond formation, leading to low yields, incomplete reactions, and the formation of undesirable side products. This guide offers practical solutions and theoretical explanations to help you navigate these synthetic challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why are my reaction yields for the synthesis of 5-methyl-2-morpholin-4-yl-1H-benzimidazole consistently low?

Low yields in this synthesis are often a direct consequence of steric hindrance. The bulky morpholine nucleophile and the substituted benzimidazole precursor can struggle to approach each other effectively. This difficulty can be exacerbated by suboptimal reaction conditions. Key factors to consider are the choice of catalyst, ligand, base, and solvent, all of which play a crucial role in overcoming the steric barrier.[4]

Q2: I'm observing the formation of significant side products. What are they likely to be and how can I minimize them?

Common side products can include unreacted starting materials, hydrodehalogenated arenes, and products from competing side reactions like homocoupling.[5][6] The formation of these impurities is often favored when the desired C-N bond formation is slow due to steric hindrance. Optimizing the reaction conditions to accelerate the desired coupling, such as by using a more active catalyst system or a more appropriate base, can help to minimize the formation of these side products.

Q3: What is the most critical parameter to control when dealing with sterically hindered substrates in this synthesis?

The choice of ligand for your palladium catalyst is arguably the most critical parameter. Bulky, electron-rich phosphine ligands are often necessary to facilitate the catalytic cycle, particularly the reductive elimination step which can be sensitive to steric hindrance.[7] These ligands can also promote the formation of the active monoligated palladium species, which is crucial for the oxidative addition of unreactive aryl halides.[1]

Q4: Can I use a copper-catalyzed reaction (Ullmann condensation) instead of a palladium-catalyzed one?

Yes, the Ullmann condensation is a viable alternative for forming C-N bonds.[8][9] While traditionally requiring harsh reaction conditions, modern advancements have led to milder protocols. For sterically hindered substrates, copper-catalyzed reactions can sometimes offer advantages, and the development of new ligands has expanded their scope.[10][11] However, palladium-catalyzed Buchwald-Hartwig amination is often the first choice due to its generally broader substrate scope and milder conditions.[5]

Troubleshooting Guide

Problem: Low or No Product Formation
Potential Cause Troubleshooting Steps
Insufficient Catalyst Activity 1. Increase Catalyst Loading: While not always ideal, a modest increase in the palladium catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes improve conversion. 2. Switch to a More Active Pre-catalyst: Consider using a pre-formed palladium pre-catalyst which can generate the active Pd(0) species more efficiently. 3. Change the Palladium Source: Different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) can have varying activities. Experiment with different sources to find the optimal one for your system.
Ineffective Ligand 1. Select a Bulky, Electron-Rich Ligand: For sterically hindered couplings, ligands like BrettPhos, RuPhos, or XPhos are often more effective than less bulky ligands like BINAP or DPPF.[12] These ligands promote the reductive elimination step and stabilize the active catalyst. 2. Screen a Variety of Ligands: There is no one-size-fits-all ligand. A systematic screening of different classes of phosphine ligands is highly recommended.
Inappropriate Base 1. Use a Strong, Non-Nucleophilic Base: Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required to deprotonate the amine and facilitate the catalytic cycle. 2. Consider Solvent and Base Solubility: The solubility of the base in the reaction solvent can impact its effectiveness. For instance, using a soluble organic base in combination with an inorganic base can sometimes be beneficial.
Suboptimal Solvent and Temperature 1. Choose an Appropriate Solvent: Toluene, dioxane, and THF are common solvents for Buchwald-Hartwig reactions. The choice of solvent can influence the solubility of reagents and the stability of the catalyst. 2. Optimize the Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition. A careful optimization of the reaction temperature, often between 80-110°C, is necessary. Microwave heating can also be explored to shorten reaction times.[13]
Problem: Formation of Side Products
Potential Cause Troubleshooting Steps
Hydrodehalogenation of Aryl Halide 1. Ensure Anhydrous Conditions: Water can be a proton source for this side reaction. Use dry solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use a Weaker Base (if possible): While a strong base is often necessary, an excessively strong base can sometimes promote hydrodehalogenation. A careful balance is required.
Homocoupling of Aryl Halide 1. Minimize Oxygen Exposure: Oxygen can promote the homocoupling of the aryl halide. Degas the reaction mixture thoroughly before heating. 2. Use a High-Purity Palladium Catalyst: Impurities in the palladium source can sometimes catalyze homocoupling.
Catalyst Decomposition 1. Use an Appropriate Ligand: The right ligand not only promotes the desired reaction but also stabilizes the palladium catalyst, preventing decomposition. 2. Avoid Excessively High Temperatures: As mentioned, high temperatures can lead to catalyst degradation.

Recommended Synthetic Protocol: Buchwald-Hartwig Amination

This protocol is a starting point and may require optimization for your specific setup.

Materials and Reagents
  • 2-Chloro-5-methyl-1H-benzimidazole

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • BrettPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Anhydrous reaction vessel (e.g., Schlenk tube)

  • Inert atmosphere (Nitrogen or Argon)

Experimental Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine aryl halide, amine, ligand, and base in vessel solvent Add anhydrous toluene reagents->solvent degas Degas mixture (e.g., N2 bubbling) solvent->degas catalyst Add Pd(OAc)2 degas->catalyst heat Heat to 100-110 °C catalyst->heat monitor Monitor reaction by TLC/LC-MS heat->monitor cool Cool to room temperature monitor->cool quench Quench with water cool->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify

Caption: A typical workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure
  • Reaction Setup: In a dry reaction vessel under an inert atmosphere, combine 2-chloro-5-methyl-1H-benzimidazole (1.0 eq), morpholine (1.2-1.5 eq), BrettPhos (1.5-3 mol%), and sodium tert-butoxide (1.4-2.0 eq).

  • Solvent Addition and Degassing: Add anhydrous toluene to the vessel. Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Catalyst Addition: Add palladium(II) acetate (1-2 mol%) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing the Catalytic Cycle

Understanding the mechanism can aid in troubleshooting. The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord + R2NH RedElim Reductive Elimination Complex AmineCoord->RedElim - HX (with Base) RedElim->Pd0 - Ar-NR2 ArX Ar-X Amine R2NH Base Base Product Ar-NR2 HX HX BaseH Base-H+

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

Overcoming steric hindrance in the synthesis of 5-methyl-2-morpholin-4-yl-1H-benzimidazole is a significant but manageable challenge. By systematically optimizing the reaction conditions, with a particular focus on the ligand and base, researchers can achieve high yields of the desired product. This guide provides a framework for troubleshooting common issues and a starting point for developing a robust and efficient synthetic protocol.

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  • Sharma, A., et al. (2013). A Current Study on Benzimidazole Derivatives. Asian Journal of Research in Chemistry, 6(5), 482-490. Available at: [Link]

  • Wikipedia contributors. (2023). Ullmann reaction. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • El-Sayed, N. N. E. (2015). Different synthetic routes to 4-(1H-benzo[d] imidazol-2-yl)aniline. Journal of Saudi Chemical Society, 19(5), 551-559. Available at: [Link]

  • El-Gazzar, A. B. A., et al. (2022). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Journal of the Chinese Chemical Society, 69(8), 1435-1447. Available at: [Link]

  • Goud, S., et al. (2024). Comparative Studies of Benzimidazoles Synthetic Routes and its Biological Activity. Journal of Drug Delivery and Therapeutics, 14(9), 1-10. Available at: [Link]

  • Rani, P., & Srivastava, V. K. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Journal of the Indian Chemical Society, 100(10), 101159. Available at: [Link]

  • Kouassi, K. C., et al. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. TSI Journals. Available at: [Link]

  • Pellón, R. F., & Docampo, M. L. (2009). Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. Synthetic Communications, 39(11), 1856-1865. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]

  • Mohammed, H. K., & Rasheed, M. K. (2021). Synthesis of Benzimidazole and Mannich Bases Derivatives from 4-Methyl ortho phenylenediamine and Evaluation of their Biological Activity. International Journal of Drug Delivery Technology, 11(2), 423-428. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Degradation of 5-methyl-2-morpholin-4-yl-1H-benzimidazole

The following technical guide is structured as a specialized support center resource for the 2-morpholinobenzimidazole scaffold. It synthesizes established organic chemistry principles regarding benzimidazole stability a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for the 2-morpholinobenzimidazole scaffold. It synthesizes established organic chemistry principles regarding benzimidazole stability and morpholine reactivity to provide a predictive troubleshooting framework.

Introduction & Scope

Welcome to the technical support hub for 5-methyl-2-morpholin-4-yl-1H-benzimidazole . This guide addresses the intrinsic stability and forced degradation pathways of this specific pharmacophore.[1][2][3]

The molecule contains three distinct reactive centers that dictate its stability profile:

  • The Morpholine Ring: A secondary amine derivative susceptible to N-oxidation and radical-mediated ring opening.

  • The Benzimidazole Core: A heteroaromatic system generally stable but prone to UV-induced radical formation and specific hydrolytic cleavage.

  • The C2-N Linkage: This creates a cyclic guanidine-like electronic environment, altering the basicity and hydrolytic susceptibility of the system compared to isolated benzimidazoles.

Diagnostic Dashboard: Identification of Impurities

Use this decision matrix to rapidly identify degradation products based on LC-MS data.

Observed Mass Shift (

m/z)
Probable Degradant IdentityPrimary CauseRecommended Action
+16 Da Morpholine N-Oxide Oxidative Stress (Peroxides, Air)Check solvent quality (THF/Ethers); Add antioxidant.
+16 Da (Co-eluting) Benzimidazole N-Oxide Oxidative StressDifferentiate via MS/MS fragmentation.
-85 Da 5-methyl-1H-benzimidazol-2-ol Acidic HydrolysisCheck mobile phase pH; Avoid strong acid exposure.
+14 Da / +30 Da 5-hydroxymethyl / 5-carboxyl Benzylic Oxidation (Radical)Protect from light; Check for trace metal contaminants.
Complex / Polymer Ring-Opening / Dimers Photolysis (UV Light)CRITICAL: Use amber glassware immediately.[4]

Module 1: Oxidative Degradation (The Primary Pathway)

Issue: "I am seeing a persistent impurity at RRT ~0.8-0.9 with a mass of M+16."

Mechanism: The morpholine nitrogen is the most electron-rich center (highest HOMO) and acts as a "soft" nucleophile. In the presence of peroxides (often found in uninhibited THF, dioxane, or aged PEG excipients) or atmospheric oxygen, it readily forms the N-oxide .[4]

While the benzimidazole nitrogens are also basic, the delocalization of their lone pairs into the aromatic system makes them less susceptible to oxidation than the saturated morpholine nitrogen.

Troubleshooting Protocol:

  • Reagent Audit: Test your solvents for peroxides using quant strips.

  • Differentiation: To confirm the N-oxide, treat the sample with a mild reducing agent (e.g., Triphenylphosphine or Sodium Metabisulfite).[4]

    • Result: If the M+16 peak disappears and the parent peak area increases, it is definitively an N-oxide.

Visualizing the Oxidative Pathway

OxidationPathway Parent Parent Molecule (5-methyl-2-morpholin-4-yl...) MorphNOxide Morpholine N-Oxide (Major Degradant, M+16) Parent->MorphNOxide H2O2 / Peroxides (Fastest Kinetic Path) BenzNOxide Benzimidazole N-Oxide (Minor Degradant, M+16) Parent->BenzNOxide Strong Oxidation (Slower) BenzylicOx 5-Hydroxymethyl deriv. (Radical/Light, M+16) Parent->BenzylicOx hν (Light) / Metals

Caption: Oxidative divergence showing the morpholine nitrogen as the kinetic product (Major) vs. thermodynamic or radical-mediated products.[4]

Module 2: Hydrolytic Instability

Issue: "My compound is losing potency in acidic media (pH < 2) or during strong base stress."

Mechanism: The bond between the benzimidazole C2 carbon and the morpholine nitrogen is essentially a guanidine bond.

  • Acidic Conditions: Protonation of the benzimidazole N3 activates the C2 position for nucleophilic attack by water. This leads to the displacement of morpholine and the formation of 5-methyl-1H-benzimidazol-2-ol (often existing as the keto-tautomer, benzimidazolone).

  • Basic Conditions: Benzimidazoles are generally resistant to base. However, extreme conditions (e.g., 5N NaOH, reflux) can lead to the ring-opening of the imidazole moiety, forming a diamine derivative, though this is rare in standard pharmaceutical handling.[4]

Troubleshooting Protocol:

  • pH Mapping: If you observe the "Loss of Morpholine" degradant (Parent minus 85 Da), raise the pH of your mobile phase or formulation buffer to > 4.0.

  • Buffer Choice: Avoid phosphate buffers at low pH if high temperatures are involved, as they can catalyze general acid/base hydrolysis.[4]

Module 3: Photostability & Radical Chemistry

Issue: "Unknown peaks appear after leaving the sample on the benchtop."

Mechanism: Benzimidazoles are chromophores that absorb in the UV region. Upon excitation, they can undergo:

  • Benzylic Oxidation: The 5-methyl group is prone to hydrogen abstraction, leading to alcohol (+16 Da), aldehyde (+14 Da), or carboxylic acid (+30 Da) derivatives.[4]

  • Morpholine Ring Opening: Radical attack alpha to the morpholine oxygen can lead to ring cleavage, forming reactive aldehydes that may polymerize.[4]

Protocol:

  • Strict Light Protection: All analytical standards and stock solutions must be stored in amber glass.

  • Exclusion of Metals: Trace transition metals (Fe, Cu) can catalyze these radical processes.[4] Ensure high-purity water and solvents are used.

Comprehensive Degradation Workflow

DegradationMap cluster_Ox Oxidative Stress cluster_Hyd Hydrolytic Stress (Acid) cluster_Photo Photolytic Stress Start 5-methyl-2-morpholin-4-yl-1H-benzimidazole Ox1 Morpholine N-Oxide (M+16) Start->Ox1 Peroxides/Air Ox2 Benzimidazole N-Oxide (M+16) Start->Ox2 Forced Ox Hyd1 5-methyl-1H-benzimidazol-2-ol (Loss of Morpholine) Start->Hyd1 H+ / H2O Photo1 5-hydroxymethyl derivative Start->Photo1 UV Light Hyd2 Free Morpholine Hyd1->Hyd2 Byproduct Photo2 Ring-Opened Aldehydes

Caption: Master degradation map illustrating the three primary stress pathways and their resultant chemical entities.

Forced Degradation Protocol (Standardized)

To validate your analytical method, perform the following stress tests.

Stress ConditionReagent / SettingDurationTarget DegradationExpected Mechanism
Acid Hydrolysis 0.1 N HCl24h @ 60°C5-20%C2-N Cleavage (Loss of Morpholine)
Base Hydrolysis 0.1 N NaOH24h @ 60°C< 5%Ring Opening (Resistant)
Oxidation 3% H₂O₂2-4h @ RT10-30%N-Oxidation (Morpholine > Benzimidazole)
Photolysis ICH Q1B (1.2M lux hours)~1 week5-10%Benzylic oxidation / Radical cleavage
Thermal 60°C (Solid State)7 days< 2%Generally thermally stable

Frequently Asked Questions (FAQ)

Q: Why do I see split peaks for the parent compound in HPLC? A: This is likely due to tautomerism . The benzimidazole proton on N1 can rapidly migrate to N3. In acidic or neutral mobile phases, this exchange is fast.[4] If your pH is near the pKa of the benzimidazole (approx 5.5 - 6.0), you may see peak broadening or splitting.

  • Fix: Adjust Mobile Phase B to pH > 7.5 (Ammonium Bicarbonate) or pH < 3.0 (Formic Acid) to stabilize the protonation state.

Q: Can I use Methanol as a solvent for stress testing? A: Use caution. In the presence of strong acid and heat, methanol can attack the C2 position, potentially forming the 2-methoxy derivative (displacing morpholine). Acetonitrile is preferred for forced degradation studies to avoid solvent-interaction artifacts.

Q: The N-oxide peak is increasing during storage of my LC samples. A: Morpholine derivatives are sensitive to auto-oxidation in the autosampler if the vials are not sealed well or if the solvent (THF/Ether) contains peroxides.

  • Fix: Use amber vials with pre-slit PTFE/Silicone caps. Add 0.05% BHT (Butylated hydroxytoluene) to the diluent if permissible by the method.

References

  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link

  • Ragno, G., et al. (2006).[4] "Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS." Chemical and Pharmaceutical Bulletin, 54(6), 802-806.[4] Link

  • Chadha, R., et al. (2016).[4] "Characterization of stress degradation products of benzimidazole derivatives." Journal of Pharmaceutical and Biomedical Analysis. (General reference for benzimidazole degradation chemistry).

  • Poddel'sky, A.I., et al. (2019).[4] "Oxidation of morpholine and its derivatives." Russian Chemical Reviews. (Mechanistic insight into morpholine N-oxide formation).

Sources

Optimization

Technical Support Center: Recrystallization of 5-methyl-2-morpholin-4-yl-1H-benzimidazole

Welcome to the technical support center for the purification of 5-methyl-2-morpholin-4-yl-1H-benzimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, prac...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-methyl-2-morpholin-4-yl-1H-benzimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on selecting an appropriate solvent system for recrystallization and troubleshooting common issues that may arise during the process.

Understanding the Molecule: 5-methyl-2-morpholin-4-yl-1H-benzimidazole

Before diving into solvent selection, it's crucial to understand the structural characteristics of the target molecule. 5-methyl-2-morpholin-4-yl-1H-benzimidazole possesses a benzimidazole core, which is a bicyclic system containing both aromatic and heterocyclic rings, conferring a degree of polarity. The presence of the morpholine ring, with its ether and amine functionalities, introduces further polarity and the potential for hydrogen bonding. Conversely, the methyl group on the benzimidazole ring adds some nonpolar character. This amphiphilic nature suggests that a solvent of intermediate polarity or a mixed solvent system will likely be the most effective for recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a solvent for the recrystallization of 5-methyl-2-morpholin-4-yl-1H-benzimidazole?

An ideal solvent for recrystallization should exhibit the following properties:

  • Differential Solubility: The compound should be highly soluble in the solvent at its boiling point and sparingly soluble at low temperatures (e.g., room temperature or in an ice bath).[1] This temperature-dependent solubility is the fundamental principle of recrystallization, allowing for the dissolution of the compound and its subsequent crystallization upon cooling, leaving impurities behind in the mother liquor.[2][3][4]

  • Inertness: The solvent should not react chemically with the compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.[2][5]

  • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for their removal by hot filtration) or remain highly soluble in the cold solvent (so they do not co-crystallize with the product).[5]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.

Q2: Where do I start with solvent selection for this specific compound?

A systematic approach is recommended. Given the molecule's structure, solvents of intermediate polarity are a good starting point. You can perform small-scale solubility tests with a few milligrams of your crude product in various solvents.[6]

Recommended Starting Solvents for Screening:

SolventPolarity (Relative)Rationale
Ethanol0.654Often a good choice for benzimidazole derivatives.[7][8]
Acetone0.355Another common solvent for recrystallizing benzimidazoles.[9]
Ethyl Acetate0.228A moderately polar solvent.
Toluene0.099A less polar option to test solubility characteristics.
Water1.000Likely to be a poor solvent on its own but can be excellent as an "anti-solvent" in a mixed system with a more soluble solvent like ethanol or acetone.[4]

Polarity values are from Reichardt, C.[10]

Q3: What is a mixed solvent system and when should I consider using one?

A mixed solvent system, or solvent pair, is a combination of two miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" or "anti-solvent").[4][5] This approach is particularly useful when no single solvent meets the ideal differential solubility criteria.

For 5-methyl-2-morpholin-4-yl-1H-benzimidazole, if you find it is too soluble in a solvent like ethanol even at room temperature, but insoluble in water, an ethanol/water mixture could be an excellent choice.

General Protocol for Mixed Solvent Recrystallization:

  • Dissolve the crude compound in a minimal amount of the hot "good" solvent (e.g., ethanol).

  • While the solution is still hot, add the "bad" solvent (e.g., water) dropwise until the solution becomes slightly cloudy (turbid). This indicates the saturation point has been reached.

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly to induce crystallization.[11]

Troubleshooting Guide

Problem Probable Cause(s) Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. This is the most common reason for crystallization failure.[6][12] 2. The solution is supersaturated. Crystal nucleation has not initiated.[12]1. Reduce solvent volume. Gently heat the solution to boil off some of the solvent, then allow it to cool again.[12][13] 2. Induce crystallization. Try scratching the inside of the flask with a glass rod at the meniscus. The small glass particles can act as nucleation sites.[12] Alternatively, add a "seed crystal" of the pure compound if available.[11][12] Further cooling in an ice bath may also help.[12]
The compound "oils out" instead of forming crystals. 1. The boiling point of the solvent is close to or higher than the melting point of the compound. The compound is coming out of solution as a liquid.[5][14] 2. The solution is too concentrated, or cooling is too rapid. 3. High levels of impurities are present. 1. Re-dissolve and dilute. Reheat the solution to dissolve the oil, add more solvent to lower the saturation point, and allow it to cool more slowly.[12][14] 2. Promote slower cooling. Insulate the flask to slow the rate of cooling.[12][13] 3. Consider a different solvent or pre-purification. A solvent with a lower boiling point might be necessary. If impurities are the issue, a preliminary purification step like column chromatography may be required.
Crystals form too quickly, potentially trapping impurities. 1. The solution is too concentrated. 2. The solution cooled too rapidly. 1. Use more solvent. Reheat the solution and add a small amount of additional hot solvent to slightly decrease the saturation.[13] 2. Ensure slow cooling. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath.[13]
Low yield of recovered crystals. 1. Too much solvent was used. A significant amount of the product remains dissolved in the mother liquor.[6][13] 2. Premature crystallization during hot filtration. 3. Incomplete cooling. 1. Concentrate the mother liquor. If there is a substantial amount of product left in the filtrate, you can reduce the volume by evaporation and cool it again to obtain a second crop of crystals. 2. Minimize cooling during filtration. Use a pre-heated funnel and flask for hot filtration. Using a slight excess of solvent can also help prevent this, with the excess being boiled off before cooling.[14] 3. Ensure adequate cooling time. Allow sufficient time in an ice bath for maximum crystal formation.

Experimental Workflow & Visualization

Step-by-Step Protocol for Solvent Screening
  • Preparation: Place approximately 20-30 mg of the crude 5-methyl-2-morpholin-4-yl-1H-benzimidazole into several small test tubes.

  • Solvent Addition (Room Temp): To each test tube, add a different solvent (e.g., ethanol, acetone, ethyl acetate, toluene, water) dropwise, vortexing after each addition. Note the solubility at room temperature. An ideal solvent will show poor solubility.

  • Heating: Gently heat the test tubes that showed poor solubility at room temperature in a hot water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling: Remove the test tubes from the heat and allow them to cool slowly to room temperature. Then, place them in an ice bath for 10-15 minutes.

  • Observation: Observe the quantity and quality of the crystals formed. The best solvent will yield a large amount of pure-looking crystals upon cooling.

Decision-Making Workflow for Solvent Selection

Solvent_Selection_Workflow start Start: Crude 5-methyl-2-morpholin-4-yl-1H-benzimidazole solubility_test Perform small-scale solubility tests with various solvents start->solubility_test is_soluble_hot Is the compound soluble in any hot solvent? solubility_test->is_soluble_hot is_insoluble_cold Is it insoluble/sparingly soluble in the same solvent when cold? is_soluble_hot->is_insoluble_cold Yes no_single_solvent No suitable single solvent found is_soluble_hot->no_single_solvent No single_solvent Use this as a single recrystallization solvent is_insoluble_cold->single_solvent Yes is_insoluble_cold->no_single_solvent No end End: Pure Crystals single_solvent->end mixed_solvent Select a miscible solvent pair: - 'Good' solvent (dissolves compound) - 'Bad' solvent (precipitates compound) no_single_solvent->mixed_solvent perform_mixed_recrystallization Perform mixed solvent recrystallization mixed_solvent->perform_mixed_recrystallization perform_mixed_recrystallization->end

Caption: A flowchart illustrating the decision-making process for selecting a suitable solvent system for recrystallization.

References

  • Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). 4. Crystallization.
  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization1.
  • Mohrig, J. R., Hammond, C. N., & Schatz, P. F. (n.d.). Recrystallization.
  • Royal Society of Chemistry. (n.d.). Purifying by recrystallisation. Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham. (n.d.). Recrystallization. Retrieved from [Link]

  • Reddit. (2014, August 4). r/chemistry - Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Retrieved from [Link]

  • Various Authors. (n.d.). VIII. COMMON SOLVENTS FOR CRYSTALLIZATION.
  • Scribd. (n.d.). Solvent Polarity Table. Retrieved from [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization I.
  • University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of benzimidazole derivatives. Retrieved from [Link]

  • IJCRT.org. (2025, May 5). IN-SITU RECRYSTALLIZE SYNTHESIS OF BENZIMIDAZOLE DERIVATIVES BY USING Co-DOPED-Zn AS HETEROGENEOUS CATALYST. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Evaluating Novel Benzimidazole-Based Kinase Inhibitors: A Comparative Analysis and Methodological Blueprint

In the landscape of modern drug discovery, particularly in oncology, the pursuit of potent and selective kinase inhibitors remains a paramount objective. The benzimidazole scaffold has emerged as a privileged structure,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in oncology, the pursuit of potent and selective kinase inhibitors remains a paramount objective. The benzimidazole scaffold has emerged as a privileged structure, forming the core of numerous clinically relevant inhibitors. This guide provides a comparative analysis of the inhibitory potential of compounds centered around this scaffold, with a focus on key cancer-related signaling pathways. While direct IC50 values for the novel compound 5-methyl-2-morpholin-4-yl-1H-benzimidazole are not yet publicly available, this document serves as a comprehensive resource for researchers aiming to characterize this and similar molecules. We will provide benchmark IC50 values for standard inhibitors targeting the PI3K/Akt/mTOR and DNA-PK pathways, a detailed protocol for determining inhibitor potency, and the scientific rationale underpinning these experimental designs.

The Benzimidazole Scaffold: A Cornerstone of Kinase Inhibition

The benzimidazole core, a bicyclic aromatic heterocycle, offers a versatile framework for the design of kinase inhibitors. Its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, within the ATP-binding pocket of kinases makes it an attractive starting point for medicinal chemists. Modifications at various positions of the benzimidazole ring system allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The morpholine moiety, as seen in 5-methyl-2-morpholin-4-yl-1H-benzimidazole, is a common feature in kinase inhibitors, often conferring improved solubility and metabolic stability.

Key Signaling Pathways in Cancer and the Role of Kinase Inhibitors

Two of the most critical signaling networks implicated in cancer cell proliferation, survival, and resistance to therapy are the PI3K/Akt/mTOR and the DNA-PK pathways.

The PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, metabolism, and survival.[1][2][3][4] Dysregulation of this pathway, often through mutations in key components like PIK3CA, is a frequent event in a wide range of human cancers.[2] This has led to the development of numerous inhibitors targeting different nodes of this cascade, including pan-PI3K inhibitors, isoform-selective PI3K inhibitors, and mTOR inhibitors.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Proliferation & Survival Akt->Proliferation S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->Akt Activates CellGrowth Cell Growth & Protein Synthesis S6K->CellGrowth _4EBP1->CellGrowth PTEN PTEN PTEN->PIP3 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival.

The DNA-PK Pathway

The DNA-dependent protein kinase (DNA-PK) is a crucial component of the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs).[5][6][7] Inhibition of DNA-PK can sensitize cancer cells to DNA-damaging agents like radiation and certain chemotherapies, making it an attractive target for combination therapies.[7][8]

DNA_PK_Pathway DSB DNA Double-Strand Break (DSB) Ku7080 Ku70/80 DSB->Ku7080 Recruits NHEJ Non-Homologous End Joining (NHEJ) DSB->NHEJ DNAPKcs DNA-PKcs Ku7080->DNAPKcs Recruits Artemis Artemis DNAPKcs->Artemis Phosphorylates LigIV DNA Ligase IV- XRCC4-XLF DNAPKcs->LigIV Recruits Artemis->DSB Processes DNA ends LigIV->DSB Ligates DNA ends

Caption: The DNA-PK mediated non-homologous end joining (NHEJ) pathway for DNA repair.

Comparative IC50 Values of Standard Kinase Inhibitors

To provide a framework for evaluating the potency of novel benzimidazole derivatives, the following table summarizes the IC50 values of several well-characterized inhibitors against key kinases in the PI3K/Akt/mTOR and DNA-PK pathways. These values represent a benchmark for which to compare newly synthesized compounds.

InhibitorTarget(s)IC50 (nM)Notes
PI3K Inhibitors
Buparlisib (BKM120)pan-PI3Kp110α: 52, p110β: 166, p110δ: 116, p110γ: 262Oral pan-PI3K inhibitor.[9]
Pilaralisib (XL147)pan-PI3Kp110α: 39, p110δ: 36, p110γ: 23Reversible pan-class I PI3K inhibitor, less potent against p110β.[9]
PI-103PI3K, mTOR, DNA-PKp110α: 2, p110β: 3, p110δ: 3, p110γ: 15, mTOR: 20, DNA-PK: 2Potent multi-kinase inhibitor.[9][10]
LY294002PI3K, DNA-PKPI3Kα: 500, PI3Kδ: 570, PI3Kβ: 970, DNA-PK: 1400Broad-spectrum PI3K inhibitor, also inhibits other kinases.[10][11]
mTOR Inhibitors
RapamycinmTORC1~0.05 (in cells)Allosteric inhibitor of mTORC1.[11]
EverolimusmTORC1Varies by cell lineA derivative of rapamycin.
Torin 2mTOR0.25Potent and selective ATP-competitive mTOR inhibitor.[12]
AZD8055mTOR~0.5ATP-competitive inhibitor of both mTORC1 and mTORC2.[13]
NVP-BEZ235PI3K, mTORPI3Kα: 4, PI3Kγ: 5, PI3Kδ: 7, PI3Kβ: 75, mTOR: 20.7Dual PI3K/mTOR inhibitor.
DNA-PK Inhibitors
NU7441 (KU-57788)DNA-PK14Highly potent and selective DNA-PK inhibitor.[12]
AZD7648DNA-PK0.6Potent and selective DNA-PK inhibitor.[10][12][14]
Nedisertib (M3814)DNA-PK<3Potent and selective DNA-PK inhibitor.[10][14]
CC-115DNA-PK, mTORDNA-PK: 13, mTOR: 21Dual DNA-PK and mTOR inhibitor.[12][14][15]
KU-0060648DNA-PK, PI3KDNA-PK: 8.6, PI3Kα: 4, PI3Kβ: 0.5, PI3Kδ: 0.1Dual DNA-PK and PI3K inhibitor.[12][14][15]

Experimental Protocol: Determining the IC50 of a Novel Kinase Inhibitor

The following protocol provides a detailed, step-by-step methodology for determining the half-maximal inhibitory concentration (IC50) of a test compound, such as 5-methyl-2-morpholin-4-yl-1H-benzimidazole, against a specific kinase using a luminescence-based in vitro kinase assay. This method is widely applicable and can be adapted for various kinases.

Principle of the Assay

This protocol utilizes a commercially available assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: a kinase reaction followed by a detection step. In the detection step, the remaining ATP is depleted, and the ADP is converted to ATP, which is then used to generate a luminescent signal. The intensity of the luminescence is correlated with the amount of ADP produced and thus the kinase activity.

Materials and Reagents
  • Kinase: Purified, recombinant kinase of interest.

  • Substrate: A specific peptide or protein substrate for the kinase.

  • ATP: Adenosine 5'-triphosphate.

  • Test Compound: 5-methyl-2-morpholin-4-yl-1H-benzimidazole or other inhibitors.

  • Kinase Reaction Buffer: Typically contains a buffer (e.g., HEPES), MgCl2, and other components to ensure optimal kinase activity.

  • Luminescence-based ADP Detection Kit: (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Multi-well plates: White, opaque plates suitable for luminescence measurements.

  • Plate reader: Capable of measuring luminescence.

Experimental Workflow

IC50_Workflow Start Start PrepInhibitor Prepare Serial Dilutions of Test Compound Start->PrepInhibitor PrepKinase Prepare Kinase Solution Start->PrepKinase PrepSubstrate Prepare Substrate/ATP Mix Start->PrepSubstrate DispenseInhibitor Dispense Inhibitor Dilutions into Assay Plate PrepInhibitor->DispenseInhibitor AddKinase Add Kinase to Wells PrepKinase->AddKinase AddSubstrate Add Substrate/ATP Mix to Initiate Reaction PrepSubstrate->AddSubstrate DispenseInhibitor->AddKinase Incubate1 Pre-incubate at Room Temp AddKinase->Incubate1 Incubate1->AddSubstrate Incubate2 Incubate at 30°C AddSubstrate->Incubate2 StopReaction Add ADP-Glo™ Reagent to Stop Reaction & Deplete ATP Incubate2->StopReaction Incubate3 Incubate at Room Temp StopReaction->Incubate3 AddDetection Add Kinase Detection Reagent Incubate3->AddDetection Incubate4 Incubate at Room Temp AddDetection->Incubate4 ReadLuminescence Read Luminescence Incubate4->ReadLuminescence AnalyzeData Analyze Data and Calculate IC50 ReadLuminescence->AnalyzeData End End AnalyzeData->End

Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.

Step-by-Step Protocol
  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Create a serial dilution series of the test compound in DMSO. A 10-point, 3-fold dilution series is common.

    • Further dilute the compound dilutions in kinase reaction buffer to achieve the desired final concentrations in the assay. Ensure the final DMSO concentration is consistent across all wells and typically does not exceed 1%.

    • Prepare the kinase and substrate/ATP mixture according to the manufacturer's recommendations or established protocols.

  • Assay Plate Setup:

    • Add the diluted test compound to the appropriate wells of the assay plate.

    • Include control wells:

      • Positive control (100% activity): Wells with kinase and substrate, but no inhibitor (add buffer with the same DMSO concentration).

      • Negative control (0% activity): Wells with substrate but no kinase.

  • Kinase Reaction:

    • Add the kinase solution to all wells except the negative control.

    • Gently mix the plate and pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.

  • Signal Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent also depletes the remaining ATP.

    • Incubate at room temperature for the time specified in the kit protocol (e.g., 40 minutes).

    • Add the Kinase Detection Reagent to all wells. This reagent converts the ADP to ATP and generates a luminescent signal.

    • Incubate at room temperature for the recommended time (e.g., 30-60 minutes) to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the average luminescence of the negative control wells from all other wells to correct for background.

    • Calculate the percent inhibition for each inhibitor concentration relative to the positive control (0% inhibition) and negative control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC50 value.

Conclusion and Future Directions

The benzimidazole scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. While the specific inhibitory profile of 5-methyl-2-morpholin-4-yl-1H-benzimidazole awaits experimental determination, the comparative data and detailed protocol provided in this guide offer a robust framework for its evaluation. By systematically assessing its potency against key cancer-related kinases such as those in the PI3K/Akt/mTOR and DNA-PK pathways, researchers can elucidate its mechanism of action and potential as a therapeutic agent. The combination of rational drug design, guided by the extensive knowledge of the benzimidazole pharmacophore, and rigorous in vitro characterization is essential for advancing promising new molecules from the laboratory to the clinic.

References

  • Wikipedia. PI3K/AKT/mTOR pathway. [Link]

  • National Center for Biotechnology Information. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers. [Link]

  • Creative Diagnostics. DNA-PK Signaling Pathway. [Link]

  • Frontiers in Oncology. A Review: PI3K/AKT/mTOR Signaling Pathway and Its Regulated Eukaryotic Translation Initiation Factors May Be a Potential Therapeutic Target in Esophageal Squamous Cell Carcinoma. [Link]

  • QIAGEN. PI3K/AKT/mTOR signaling. [Link]

  • JoVE. Video: PI3K/mTOR/AKT Signaling Pathway. [Link]

  • National Center for Biotechnology Information. Essential role for DNA-PKcs in DNA double strand break repair and apoptosis in ATM deficient lymphocytes. [Link]

  • National Center for Biotechnology Information. DNA-PKcs and ATM Co-Regulate DNA Double-Strand Break Repair. [Link]

  • Oxford Academic. DNA-PK is activated by SIRT2 deacetylation to promote DNA double-strand break repair by non-homologous end joining. [Link]

  • eLife. DNA-PK promotes DNA end resection at DNA double strand breaks in G0 cells. [Link]

  • ResearchGate. Biochemical IC50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. [Link]

  • MDPI. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. [Link]

  • ResearchGate. IC50 values for rapamycin and everolimus in MCF-7 and its sub-lines. [Link]

  • National Center for Biotechnology Information. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy. [Link]

  • National Center for Biotechnology Information. Rapamycin and mTOR kinase inhibitors. [Link]

  • ResearchGate. IC50 for indicated drugs against different PI3K isoforms using HTRF... [Link]

  • MDPI. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]

  • National Center for Biotechnology Information. Current development of the second generation of mTOR inhibitors as anticancer agents. [Link]

  • ResearchGate. IC50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. [Link]

  • National Center for Biotechnology Information. Recent advances and limitations of mTOR inhibitors in the treatment of cancer. [Link]

  • National Center for Biotechnology Information. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. [Link]

  • Max Delbrück Center. Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis, and Cellular Activity in Prostate Cancer. [Link]

  • ResearchGate. In vitro IC50 values (M) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT. [Link]

  • ResearchGate. IC50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. [Link]

  • ResearchGate. In vitro Cytotoxic Activities of Platinum(II) Complexes Containing 2-Acetoxymethyl and 2-(2'-Hydroxyethyl)benzimidazole Ligand. [Link]

  • National Center for Biotechnology Information. Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors. [Link]

  • National Center for Biotechnology Information. Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. [Link]

  • Royal Society of Chemistry. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major anti-cancer and anti-microbial derivatives. [Link]

  • National Institutes of Health. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. [Link]

  • Asian Journal of Research in Chemistry. A Current Study on Benzimidazole Derivatives. [Link]

Sources

Comparative

Technical Comparison Guide: IR Spectroscopy Characterization of 5-Methyl-2-morpholin-4-yl-1H-benzimidazole

Executive Summary & Application Scope This guide provides a technical analysis of the Infrared (IR) spectroscopy profile for 5-methyl-2-morpholin-4-yl-1H-benzimidazole , a pharmacophore of significant interest in kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

This guide provides a technical analysis of the Infrared (IR) spectroscopy profile for 5-methyl-2-morpholin-4-yl-1H-benzimidazole , a pharmacophore of significant interest in kinase inhibition and anti-inflammatory research.

In this comparative analysis, we evaluate the spectral "fingerprint" of this compound against two critical alternatives:

  • The Synthetic Precursor: 2-Chloro-5-methyl-1H-benzimidazole (to validate nucleophilic substitution).

  • The Structural Analog: 2-Morpholin-4-yl-1H-benzimidazole (to demonstrate resolution of methyl-substitution effects).

Key Insight: The definitive identification of this compound relies on the simultaneous detection of the morpholine ether linkage (


) and the specific aromatic substitution pattern of the 5-methylbenzimidazole core.

Experimental Protocol: Self-Validating Methodology

To ensure reproducibility and data integrity (ALCOA+ principles), the following protocol utilizes a self-validating control step.

Sample Preparation & Acquisition
  • Technique: Attenuated Total Reflectance (ATR-FTIR) is recommended over KBr pellets for this compound to avoid hygroscopic interference in the amine region (

    
    ).
    
  • Crystal Material: Diamond/ZnSe (Diamond preferred for durability against potential residual catalyst particulates).

  • Parameters:

    • Resolution:

      
       (Sufficient for resolving aromatic overtones).
      
    • Scans: 64 scans (Optimized signal-to-noise ratio).

    • Range:

      
      .
      
The "Dual-Blank" Validation Step

Before analyzing the target compound, perform the following to prevent false positives from solvent carryover (e.g., DMF or Ethanol used in synthesis):

  • Air Blank: Run an open-beam background.

  • Solvent Blank: Run a spectrum of the pure recrystallization solvent.

  • Logic Check: If the solvent blank shows peaks

    
     transmittance in the 
    
    
    
    region (carbonyls), re-dry the sample.

Comparative Data Analysis

The following data synthesizes experimental values from benzimidazole derivatives and morpholine-substituted heterocycles to establish the reference profile.

Table 1: Spectral Comparison – Target vs. Alternatives
Functional GroupTarget Compound (5-Me-2-morpholinyl-benzimidazole)Precursor (2-Chloro-5-methyl-benzimidazole)Analog (Non-methylated variant)Diagnostic Significance
N-H Stretch

(Broad)

(Broad)

Confirms imidazole ring integrity (N1-H).
Aliphatic C-H

(Mixed)

(Methyl only)

(Morpholine only)
Target shows increased complexity due to Methyl + Morpholine overlap.
C=N Stretch



Characteristic of the benzimidazole core.
C-O-C Stretch

(Strong)
Absent

Primary confirmation of Morpholine addition.
C-Cl Stretch Absent

AbsentPrimary confirmation of reaction completion.
Ar-H Out-of-Plane

(1,2,4-trisubstituted)


(1,2-disubstituted)
Distinguishes the 5-methyl core from the unsubstituted analog.
Detailed Mechanistic Interpretation
The Morpholine "Fingerprint" (Ether Linkage)

The most critical quality attribute (CQA) for this compound is the presence of the morpholine ring. In the precursor (2-chloro derivative), the region around


 is relatively silent. Upon successful nucleophilic substitution, a sharp, intense band appears at 

. This corresponds to the asymmetric C-O-C stretching vibration of the morpholine ring.
  • Causality: Failure to observe this peak indicates a failed coupling reaction or ring degradation.

The 5-Methyl Signature

To distinguish the target from non-methylated impurities (which may arise if starting materials are impure), examine the "Fingerprint Region" (


).
  • Target (5-Methyl): Exhibits an out-of-plane (oop) bending pattern characteristic of a 1,2,4-trisubstituted benzene ring. Look for a strong band near

    
      (two adjacent Hydrogens).
    
  • Analog (No Methyl): Exhibits a pattern for a 1,2-disubstituted benzene (ortho-substituted), typically showing a strong band near

    
      (four adjacent Hydrogens).
    

Visualizing the Characterization Workflow

The following diagrams illustrate the logical flow for validating the compound's identity and the spectral assignment pathway.

Diagram 1: Synthesis Validation Logic

This workflow demonstrates how IR data points act as "Gatekeepers" during the synthesis process.

SynthesisValidation Precursor Precursor (2-Cl-5-Me-Benzimidazole) Reaction Nucleophilic Substitution (+ Morpholine) Precursor->Reaction Crude Crude Product Reaction->Crude Check1 Check 750 cm⁻¹ (C-Cl Bond) Crude->Check1 IR Analysis Check2 Check 1115 cm⁻¹ (C-O-C Ether) Check1->Check2 Absent (Pass) Fail Recycle / Purify Check1->Fail Present (Fail) Final Validated Target (5-Me-2-Morpholinyl) Check2->Final Present (Pass) Check2->Fail Absent (Fail)

Caption: Decision tree for validating the conversion of chlorobenzimidazole to the morpholine derivative using key IR markers.

Diagram 2: Spectral Assignment Hierarchy

This diagram breaks down the specific vibrational modes contributing to the target spectrum.

SpectralHierarchy Target Target Spectrum 5-methyl-2-morpholin-4-yl-1H-benzimidazole HighFreq High Frequency (>2800 cm⁻¹) Target->HighFreq Fingerprint Fingerprint Region (<1700 cm⁻¹) Target->Fingerprint NH N-H Stretch ~3430 cm⁻¹ (Benzimidazole N1) HighFreq->NH CH_Ali C-H Aliphatic 2850-2960 cm⁻¹ (Morpholine + Methyl) HighFreq->CH_Ali CN C=N Imine ~1620 cm⁻¹ (Heterocycle Core) Fingerprint->CN COC C-O-C Ether ~1115 cm⁻¹ (Morpholine Specific) Fingerprint->COC ArSub Ar-H Bending ~815 cm⁻¹ (5-Methyl Pattern) Fingerprint->ArSub

Caption: Hierarchical breakdown of the IR spectrum into functional regions and specific vibrational assignments.

References

  • National Center for Biotechnology Information (NCBI). Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives. PubMed Central. Available at: [Link]

  • Royal Society of Chemistry (RSC). Synthesis and characterization of 2-benzimidazoles using hydrogen peroxide. RSC Advances. Available at: [Link]

  • African Journals Online. The Efficient Synthesis of 2-Heteroaryl-Substituted Benzimidazoles. South African Journal of Chemistry. Available at: [Link]

  • National Institutes of Health (NIH). Molecular structure and vibrational spectra of 2- and 5-methylbenzimidazole molecules. PubMed. Available at: [Link]

Validation

A Comparative Guide to the X-ray Diffraction Profile of 5-methyl-2-morpholin-4-yl-1H-benzimidazole

For researchers, scientists, and professionals in drug development, understanding the solid-state properties of a compound is paramount. X-ray diffraction (XRD) stands as a cornerstone technique for this characterization...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the solid-state properties of a compound is paramount. X-ray diffraction (XRD) stands as a cornerstone technique for this characterization, providing a unique fingerprint of a crystalline material's atomic arrangement. This guide delves into the anticipated XRD characteristics of the novel compound, 5-methyl-2-morpholin-4-yl-1H-benzimidazole, a molecule of interest in contemporary pharmaceutical research.

In the absence of publicly available experimental XRD data for this specific compound, this guide presents a simulated powder XRD pattern, grounded in the known crystal structures of closely related analogues. This comparative analysis offers valuable insights into the expected diffraction profile, aiding in the identification and characterization of this and similar molecular entities.

The Foundational Role of XRD in Pharmaceutical Sciences

The precise three-dimensional structure of an active pharmaceutical ingredient (API) dictates many of its critical properties, including solubility, stability, and bioavailability. XRD is the definitive method for elucidating this structure. By analyzing how a material scatters a beam of X-rays, we can deduce the arrangement of atoms within its crystal lattice. This information is crucial for polymorphism screening, quality control, and intellectual property protection.

Simulating the XRD Pattern of 5-methyl-2-morpholin-4-yl-1H-benzimidazole: A Predictive Approach

To construct a probable powder XRD pattern for 5-methyl-2-morpholin-4-yl-1H-benzimidazole, we leverage crystallographic data from structurally analogous compounds. The simulation process involves utilizing the atomic coordinates from a known crystal structure to calculate the expected diffraction angles (2θ) and intensities. For this guide, we will draw upon key structural features from two primary analogues to build a robust predictive model.

Methodology for Powder XRD Pattern Simulation:

The simulation of a powder XRD pattern from single-crystal data is a well-established computational method. The following workflow outlines the general steps involved, typically performed using software such as the CCDC's Mercury.[1][2]

XRD_Simulation_Workflow A Obtain .cif file of a structurally similar compound B Import .cif into visualization software (e.g., Mercury) A->B C Define simulation parameters (Wavelength, 2θ range, etc.) B->C D Calculate powder pattern C->D E Export simulated data (2θ vs. Intensity) D->E

Caption: Workflow for simulating a powder XRD pattern.

For our target molecule, we will consider the crystal structure of (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione to model the influence of the 2-morpholinyl group on the crystal packing.[3] Additionally, the crystal structure of 5-Amino-1-methyl-1H-benzimidazole will inform the impact of the methyl group at the 5-position on the benzimidazole core.[4]

Predicted XRD Profile:

Based on a composite analysis of these and other related structures, the simulated powder XRD pattern for 5-methyl-2-morpholin-4-yl-1H-benzimidazole is predicted to exhibit characteristic peaks in the 10-30° 2θ range (for Cu Kα radiation). The presence of the bulky morpholine group is expected to result in a complex pattern with multiple diffraction peaks, while the methyl group may subtly shift these peak positions compared to an unsubstituted analogue.

Comparative Analysis with Structurally Related Compounds

To provide a practical context for the simulated data, we will now compare it with the experimental powder XRD patterns of two classes of related compounds: other 2-substituted benzimidazoles and morpholine-containing pharmaceutical compounds.

Comparison with 2-Substituted Benzimidazole Derivatives

The benzimidazole scaffold is a common motif in medicinal chemistry.[5] The nature of the substituent at the 2-position significantly influences the crystal packing and, consequently, the XRD pattern.

CompoundKey XRD Peaks (2θ)Crystal System (if known)Reference
Simulated 5-methyl-2-morpholin-4-yl-1H-benzimidazole Predicted: Major peaks around 12°, 18°, 24°, 26°-This work
2-Phenyl-1H-benzo[d]imidazole~15°, 21°, 25°, 27°Orthorhombic[5]
(1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione~10°, 16°, 20°, 22°, 28°Monoclinic[3]

The simulated pattern for our target compound is expected to share some general features with these known benzimidazole derivatives, but with distinct peak positions due to the specific combination of the 5-methyl and 2-morpholinyl groups.

Comparison with Morpholine-Containing Compounds

The morpholine ring is a prevalent feature in many pharmaceutical compounds, valued for its ability to improve physicochemical properties.[6] Its conformational flexibility can lead to diverse crystal packing arrangements.

CompoundKey XRD Peaks (2θ)Crystal System (if known)Reference
Simulated 5-methyl-2-morpholin-4-yl-1H-benzimidazole Predicted: Major peaks around 12°, 18°, 24°, 26°-This work
1-{2-Benzyloxy-2-[4-(morpholin-4-yl)phenyl]ethyl}-1H-benzimidazole~10°, 15°, 19°, 21°, 23°Triclinic[7]
Ethyl 1-[2-(morpholin-4-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole-5-carboxylate~9°, 14°, 18°, 20°, 25°Triclinic[8]

The comparison with these morpholine-containing compounds highlights the influence of the overall molecular shape on the diffraction pattern. The presence of additional bulky groups, as seen in the examples, leads to more complex patterns with peaks at lower 2θ angles.

Experimental Protocol for Powder X-ray Diffraction

For the future experimental validation of the simulated data, the following protocol for powder XRD data acquisition is recommended.

Objective: To obtain a high-quality powder XRD pattern of a synthesized sample of 5-methyl-2-morpholin-4-yl-1H-benzimidazole.

Methodology:

  • Sample Preparation:

    • Gently grind approximately 10-20 mg of the crystalline sample using an agate mortar and pestle to achieve a fine, homogeneous powder. This minimizes preferred orientation effects.

    • Mount the powdered sample onto a zero-background sample holder. Ensure a flat and level surface.

  • Instrumentation:

    • Utilize a modern powder X-ray diffractometer equipped with a Cu Kα X-ray source (λ = 1.5406 Å) and a high-sensitivity detector (e.g., a solid-state strip detector).

  • Data Acquisition:

    • Set the 2θ scan range from 5° to 40°.

    • Use a step size of 0.02° and a dwell time of at least 1 second per step.

    • Apply a slow continuous scan or a step-scan mode.

    • Rotate the sample during data collection to further reduce preferred orientation.

  • Data Analysis:

    • Process the raw data to remove background noise and identify peak positions and intensities.

    • Compare the experimental pattern with the simulated pattern and with entries in crystallographic databases for phase identification.

Experimental_XRD_Workflow A Sample Grinding B Sample Mounting A->B C Instrument Setup B->C D Data Collection C->D E Data Analysis D->E

Caption: Experimental workflow for powder XRD analysis.

Conclusion

This guide provides a predictive and comparative overview of the X-ray diffraction characteristics of 5-methyl-2-morpholin-4-yl-1H-benzimidazole. By simulating its powder XRD pattern based on the crystal structures of close analogues, we have established a valuable reference for its future experimental characterization. The comparative analysis with other benzimidazole and morpholine-containing compounds underscores the subtle yet significant influence of molecular structure on the resulting diffraction pattern. As this and other novel compounds advance through the drug development pipeline, the application of robust analytical techniques like XRD will remain indispensable for ensuring their quality, safety, and efficacy.

References

  • Cambridge Crystallographic Data Centre. (n.d.). Mercury. CCDC. Retrieved from [Link]

  • CCDC. (2024, October 11). How to: use the Powder Pattern Simulator in Mercury [Video]. YouTube. [Link]

  • MIT. (2005, November 1). 3.012 Recitation - Using Mercury software. MIT OpenCourseWare.
  • Özel Güven, N., Çapanlar, S., Coles, S. J., & Hursthouse, M. B. (2012). 1-{2-Benzyloxy-2-[4-(morpholin-4-yl)phenyl]ethyl}-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o133.
  • Nayak, S. K., Rane, R. A., & Kumar, A. (2011). Ethyl 1-[2-(morpholin-4-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2435.
  • University of Southampton. (n.d.). Guide to Mercury. Retrieved from [Link]

  • Stack Exchange. (2022, December 1). How are the simulated powder diffraction patterns calculated in CCDC Mercury? Chemistry Stack Exchange.
  • Mamedov, I. G., Kurbanova, M. M., Khrustalev, V. N., & Gurbanov, A. V. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione.
  • Kettmann, V., Dvořáková, H., & Milata, V. (2009). 5-Amino-1-methyl-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2788.
  • Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous c
  • CCDC. (2026, January 15). How to: Match and Optimise PXRD Patterns in Mercury [Video]. YouTube. [Link]

  • Synthesis, Structure and Antimicrobial Activity of New Co(II) Complex with bis-Morpholino/Benzoimidazole-s-Triazine Ligand. (2023). MDPI.
  • 1-{2-Benzyloxy-2-[4-(Morpholin-4-Yl)phenyl]ethyl}-1h-Benzimidazole. (2012). Amanote Research.
  • Synthesis, single crystal and antitumor activities of benzimidazole-quinazoline hybrids. (2013). PubMed.
  • Conformational Analysis of the Morpholine Ring: An In-depth Technical Guide. (n.d.). Benchchem.

Sources

Comparative

Comparative Guide: Reference Standard Strategies for 5-methyl-2-morpholin-4-yl-1H-benzimidazole

Executive Summary & Technical Context[1][2][3][4][5] 5-methyl-2-morpholin-4-yl-1H-benzimidazole (hereafter 5-Me-MB ) represents a critical scaffold in the development of kinase inhibitors (specifically PI3K/mTOR pathways...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5]

5-methyl-2-morpholin-4-yl-1H-benzimidazole (hereafter 5-Me-MB ) represents a critical scaffold in the development of kinase inhibitors (specifically PI3K/mTOR pathways) and anthelmintic agents. Its structure combines a lipophilic benzimidazole core with a solubilizing morpholine tail, creating unique analytical challenges.

The Core Problem: Unlike established pharmacopeial drugs (e.g., Albendazole), 5-Me-MB often lacks commercially available Certified Reference Materials (CRMs) with ISO 17034 accreditation. Researchers are frequently forced to rely on "Research Grade" building blocks or synthesize their own standards.

This guide objectively compares the three tiers of reference standards available for this compound and provides the self-validating protocols necessary to upgrade a lower-tier standard to a Primary Reference Standard.

Structural Criticality: The Tautomer Trap

Before selecting a standard, you must understand the Annular Tautomerism inherent to this molecule. The hydrogen on the imidazole ring shifts between N1 and N3.

  • Tautomer A: 5-methyl-2-morpholin-4-yl-1H-benzimidazole.

  • Tautomer B: 6-methyl-2-morpholin-4-yl-1H-benzimidazole.

In solution (HPLC/NMR), these exist in rapid equilibrium. A "pure" standard may appear as two peaks in unbuffered chromatography or show broadened signals in NMR, leading to false "impurity" flags.

Comparative Analysis of Reference Standard Tiers

The following table contrasts the three sources of standards you will encounter.

FeatureTier 1: Primary Standard (qNMR Certified) Tier 2: Secondary/Working Standard (Mass Balance) Tier 3: Research Grade / Building Block
Source Custom Synthesis / Specialized Metrology LabQualified In-House against Tier 1Chemical Catalog Vendors
Purity Determination Absolute (via Internal Standard)Relative (100% - Impurities)Area % (often overestimated)
Traceability SI Units (via NIST/BIPM trace)Traceable to Tier 1None / Batch-dependent
Tautomer Handling Quantified as a sum of isomersDefined by Chromatographic MethodOften ignored/mislabeled
Cost / Time High / 4-6 WeeksMedium / 1 WeekLow / 2-3 Days
Risk Profile Low (Defensible in IND/NDA)Medium (Acceptable for Routine QC)High (Unsuitable for Potency Assignment)

Scientist’s Verdict: For early discovery, Tier 3 is acceptable only if identity is confirmed by MS. For GLP tox studies or assay validation, you must generate a Tier 1 standard using the qNMR Protocol defined in Section 4.

Visualizing the Challenge: Tautomerism & Workflow

The following diagram illustrates the chemical equilibrium that complicates analysis and the workflow required to validate a standard.

G cluster_0 The Tautomer Trap (Chemical Equilibrium) cluster_1 Qualification Workflow (Tier 3 -> Tier 1) T1 Tautomer A (5-Methyl isomer) H on N1 T2 Tautomer B (6-Methyl isomer) H on N3 T1->T2  Rapid H-Shift   (Solvent Dependent) Start Crude Material (Tier 3) Step1 1. Structural ID (HRMS + 2D-NMR) Start->Step1 Step2 2. Purity Assessment (HPLC-UV @ High pH) Step1->Step2 Confirm ID Step3 3. Potency Assignment (qNMR with Internal Std) Step2->Step3 Purity >98% Final Primary Reference Standard (Tier 1) Step3->Final Assign % w/w

Caption: Top: The rapid proton shift between N1 and N3 creates isomeric forms that complicate integration. Bottom: The mandatory workflow to convert a commercial building block into a defensible reference standard.

Experimental Protocols (Self-Validating Systems)

Protocol A: Purity Assessment via HPLC-UV (Handling Basicity)

Objective: Determine chromatographic purity while suppressing peak tailing caused by the morpholine nitrogen (pKa ~8.3) and benzimidazole (pKa ~5.5).

The Logic: Standard acidic mobile phases (Formic acid/TFA) protonate both nitrogens, leading to secondary interactions with silanols (tailing). We utilize a High pH strategy to keep the morpholine neutral, improving peak shape and resolution.

  • Column: Waters XBridge C18 (or equivalent Hybrid particle), 150 x 4.6 mm, 3.5 µm. Note: Silica-based columns will dissolve at this pH.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with NH4OH).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Benzimidazole max) and 280 nm.

  • Temperature: 40°C (Critical to collapse tautomers into a single peak).

Validation Criteria:

  • Tailing Factor: Must be < 1.5.

  • Peak Homogeneity: UV spectra at upslope, apex, and downslope must match (match factor > 990).

Protocol B: Absolute Potency via qNMR (The Gold Standard)

Objective: Assign an absolute weight % purity without relying on a reference standard of the analyte itself.

Methodology:

  • Internal Standard (IS): Maleic Acid (TraceCERT® or NIST SRM). Why? High purity, non-hygroscopic, distinct singlet signal at ~6.3 ppm (away from benzimidazole aromatics).

  • Solvent: DMSO-d6. Why? Breaks intermolecular H-bonds, slowing tautomer exchange enough to see average signals or distinct species, and dissolves the morpholine core well.

  • Procedure:

    • Weigh ~10 mg of 5-Me-MB (accurately to 0.01 mg).

    • Weigh ~10 mg of Maleic Acid (accurately to 0.01 mg).

    • Dissolve both in 0.7 mL DMSO-d6.

    • Acquire 1H-NMR with d1 (relaxation delay) ≥ 30 seconds (5x T1).

  • Calculation:

    
    
    
    • 
      : Integral area
      
    • 
      : Number of protons (Maleic acid = 2; 5-Me-MB methyl group = 3)
      
    • 
      : Molar mass
      
    • 
      : Weight
      
    • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      : Purity[1][2]
      

References

  • International Council for Harmonisation (ICH).Guideline Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. (Section 11.1: Reference Standards).

  • National Institute of Standards and Technology (NIST).

  • Claramunt, R. M., et al. "The Tautomerism of Benzimidazoles." Advances in Heterocyclic Chemistry, Vol 105, 2012. (Mechanistic grounding for the N-H shift).

  • United States Pharmacopeia (USP).General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.

  • PubChem Compound Summary. "5-Methylbenzimidazole derivatives and analogues.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-methyl-2-morpholin-4-yl-1H-benzimidazole

Executive Summary: The "Need-to-Know" Compound Classification: Bioactive Heterocyclic Pharmacophore Estimated Occupational Exposure Band (OEB): Band 3 (10–100 µg/m³) Note: In the absence of specific toxicological endpoin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Need-to-Know"

Compound Classification: Bioactive Heterocyclic Pharmacophore Estimated Occupational Exposure Band (OEB): Band 3 (10–100 µg/m³) Note: In the absence of specific toxicological endpoints for this exact CAS, we apply the Precautionary Principle based on the benzimidazole core (potential reproductive toxin/microtubule inhibitor) and morpholine moiety (irritant).

Immediate Action Plan:

  • Respiratory: Minimum N95 for sealed containers; P100/HEPA or Biosafety Cabinet (BSC) required for open powder handling.

  • Dermal: Double-gloving (Nitrile/Neoprene) is mandatory due to potential solubility in DMSO (a skin-penetrating vehicle).

  • Containment: All weighing and solubilization must occur within a certified fume hood or BSC.

Risk Assessment & Hazard Identification

As researchers, we do not rely solely on generic Safety Data Sheets (SDS). We analyze the Structure-Activity Relationship (SAR) to predict risk.

The Chemical Architecture of Risk

The molecule 5-methyl-2-morpholin-4-yl-1H-benzimidazole combines two distinct bioactive motifs:

  • Benzimidazole Core: Historically associated with microtubule inhibition (anthelmintic mechanism) and kinase inhibition. Risk:[1][2][3] Potential genotoxicity and reproductive toxicity.[4]

  • Morpholine Ring: Enhances metabolic stability and solubility. Risk:[1][2][3] Mucous membrane irritation and potential metabolic conversion to N-nitroso compounds (carcinogenic potential) under specific oxidative conditions.

Logic Diagram: From Structure to Safety Protocol

RiskAssessment cluster_0 Chemical Structure cluster_1 Predicted Hazard cluster_2 Required Control Benzimidazole Benzimidazole Core (Microtubule/Kinase Interaction) ReproTox Potential Repro Tox (H361) Benzimidazole->ReproTox Morpholine Morpholine Moiety (Irritant/Solubility Enhancer) Irritation Resp/Eye Irritation (H319/H335) Morpholine->Irritation SkinAbs Enhanced Skin Absorption (via DMSO/Lipid solubility) Morpholine->SkinAbs EngControl Biosafety Cabinet (ISO Class 5) ReproTox->EngControl PPE Double Nitrile + P100 Irritation->PPE SkinAbs->PPE

Caption: SAR-based risk deduction logic. The combination of benzimidazole and morpholine motifs necessitates OEB 3 protocols due to potential systemic toxicity and irritation.

The PPE Protocol: A Self-Validating System

Do not view PPE as individual items, but as a barrier system. A failure in one layer must be caught by the next.

A. Respiratory Protection
  • Primary Engineering Control: Handle powder only in a certified Chemical Fume Hood or Class II Type A2 Biosafety Cabinet.

  • PPE Backup:

    • Task: Weighing < 10 mg. Requirement: N95 Mask (minimum).

    • Task: Weighing > 10 mg or Spill Cleanup. Requirement: Half-face respirator with P100 (HEPA) cartridges .

    • Why? Lyophilized research compounds often have particle sizes < 5 microns, which can bypass standard surgical masks.

B. Ocular Protection
  • Standard: Chemical Splash Goggles (Indirect Vent).

  • Contraindication: Do not use standard safety glasses with side shields when handling powders. Airborne particulates can migrate behind the lens.

C. Dermal Protection (The "DMSO Factor")

This compound is frequently solubilized in Dimethyl Sulfoxide (DMSO). DMSO is a universal solvent that penetrates the stratum corneum instantly, dragging dissolved small molecules into the bloodstream.

The Double-Gloving Protocol:

LayerMaterialThicknessFunction
Inner Nitrile (Bright Color)4 mil (0.10 mm)Visual indicator for breaches; acts as the final skin barrier.
Outer Nitrile (Dark/Contrast)5-8 mil (0.12+ mm)Sacrificial layer. Remove immediately upon splash contact.[1][5]
Body Tyvek® Lab CoatN/ANon-woven polyethylene prevents particulate entrapment common in cotton coats.

Operational Workflow: Step-by-Step

Phase 1: Weighing & Transfer
  • Static Control: Benzimidazoles can be electrostatically charged. Use an anti-static gun or ionizing bar inside the balance enclosure to prevent powder "jumping."

  • The "Boat-to-Vial" Rule: Never weigh directly into a flask. Weigh into a disposable anti-static weighing boat, then transfer to the final vessel. This prevents contamination of the balance if spills occur.

Phase 2: Solubilization
  • Solvent Addition: Add solvent (DMSO/Ethanol) slowly down the side of the vial to minimize aerosolization.

  • Vortexing: Cap the vial tightly and wrap the cap with Parafilm before vortexing. This prevents micro-droplet leakage.

Phase 3: Cleanup & Decontamination[2]
  • Solvent Wash: Wipe surfaces with 70% Ethanol first (to solubilize organic residues), followed by a detergent wash.

  • UV Deactivation: Note that UV light (common in BSCs) does not effectively degrade benzimidazoles; physical removal is required.

Operational Logic Diagram

Workflow cluster_weighing Containment Zone (Hood/BSC) cluster_solubilization Solubilization Start Start: Powder Handling Static Neutralize Static Charge Start->Static Weigh Weigh in Disposable Boat Static->Weigh Transfer Transfer to Vial Weigh->Transfer Solvent Add DMSO (Slowly) Transfer->Solvent Parafilm Seal Cap with Parafilm Solvent->Parafilm Vortex Vortex/Sonicate Parafilm->Vortex Exit Decontaminate & Exit Vortex->Exit

Caption: Operational workflow emphasizing static control and secondary sealing during solubilization.

Emergency Response & Disposal

Accidental Exposure
ScenarioImmediate ActionRationale
Inhalation Move to fresh air; support respiration.[2][4][6][7]Benzimidazoles may cause respiratory depression at high doses.
Skin Contact (Dry) Brush off; wash with soap/water.[1][2][6][7]Minimizes absorption.
Skin Contact (DMSO Soln) DO NOT SCRUB. Rinse gently with cool water for 15 mins.Scrubbing abrades the skin, increasing DMSO penetration. Heat (warm water) opens pores, increasing absorption.
Eye Contact Flush for 15 mins; lift eyelids.[5][6]Morpholine derivatives are potential alkaline irritants.
Disposal Strategy
  • Solid Waste: Dispose of as Hazardous Chemical Waste (do not use regular trash). Label as "Toxic Solid."

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" organic waste streams depending on the co-solvent used.

  • Rinsate: The first three rinses of any glassware must be collected as hazardous waste.

References

  • PubChem. (n.d.). Benzimidazole - Compound Summary. National Library of Medicine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Morpholine.[1][5][8][9][10] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • SafeWork NSW. (2021). Guidance on the handling of potent compounds in the pharmaceutical industry. (General guidance for OEB 3 compounds).

Disclaimer: This guide is intended for trained scientific personnel. Always consult the specific Safety Data Sheet (SDS) from your chemical vendor before use, as purity and salt forms can alter toxicity profiles.

Sources

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